2-(3-Methoxycyclobutyl)acetic acid
Description
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Properties
IUPAC Name |
2-(3-methoxycyclobutyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-6-2-5(3-6)4-7(8)9/h5-6H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDOHSXKPHZCBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3-Methoxycyclobutyl)acetic Acid: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-(3-methoxycyclobutyl)acetic acid, a valuable but sparsely documented chemical entity. As a functionalized cyclobutane derivative, it represents a class of compounds of increasing importance in medicinal chemistry. This document consolidates theoretical knowledge and practical insights, presenting a detailed exploration of the compound's structural significance, proposed synthetic routes with stereochemical considerations, and robust analytical characterization methodologies. Furthermore, it contextualizes the potential of 2-(3-methoxycyclobutyl)acetic acid as a strategic building block in modern drug discovery programs, leveraging data from analogous structures to forecast its utility. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of strained aliphatic rings.
The Strategic Value of the Cyclobutane Scaffold
In the landscape of drug discovery, the pursuit of chemical scaffolds that confer advantageous physicochemical and pharmacological properties is a central theme. While aromatic rings have been a mainstay, there is a growing emphasis on increasing the three-dimensional (3D) character of drug candidates to improve specificity and avoid flatland chemistry. Small aliphatic rings, particularly cyclobutanes, have emerged as powerful tools in this endeavor.[1]
The cyclobutane ring is a strained, non-planar carbocycle that adopts a puckered conformation.[2] This rigid structure offers several distinct advantages in medicinal chemistry:[3][4]
-
Conformational Restriction: The rigid cyclobutane core can lock flexible molecular fragments into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[3]
-
Improved Physicochemical Properties: As a saturated, sp³-rich scaffold, it can decrease planarity, increase solubility, and improve metabolic stability compared to aromatic or more flexible aliphatic systems.[5]
-
Bioisosteric Replacement: The cyclobutane motif can serve as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, while offering a different vectoral projection for substituents and an improved property profile.[5]
-
Novel Chemical Space: The underrepresentation of cyclobutane scaffolds in existing compound libraries presents an opportunity to explore novel chemical space and develop intellectual property.[5]
2-(3-Methoxycyclobutyl)acetic acid incorporates this valuable scaffold functionalized with both a methoxy group and an acetic acid moiety. These functional groups provide handles for further chemical modification and can participate in key interactions (e.g., hydrogen bonding, salt bridges) with biological targets. The stereochemical relationship between these two substituents—cis or trans—will critically influence the molecule's overall 3D shape and, consequently, its biological activity.
Physicochemical and Stereochemical Properties
Core Structure and Isomerism
The fundamental structure consists of a cyclobutane ring substituted at the 1- and 3-positions. This substitution pattern gives rise to two diastereomers: cis and trans.
-
cis-2-(3-Methoxycyclobutyl)acetic acid: The methoxy and acetic acid groups are on the same face of the cyclobutane ring.
-
trans-2-(3-Methoxycyclobutyl)acetic acid: The methoxy and acetic acid groups are on opposite faces of the ring.
The distinction between these isomers is critical, as their different spatial arrangements will dictate how they can be used to probe pharmacophores and interact with target proteins.
Predicted Physicochemical Data
The following table summarizes the predicted and inferred properties for 2-(3-methoxycyclobutyl)acetic acid.
| Property | Predicted Value / Information | Source / Rationale |
| Molecular Formula | C₇H₁₂O₃ | Structural Analysis |
| Molecular Weight | 144.17 g/mol | Structural Analysis |
| Appearance | Colorless oil or low-melting solid | Analogy to similar compounds like 2-(3-methoxy-2,2-dimethylcyclobutyl)acetic acid (oil)[6] and 2-(trans-3-hydroxycyclobutyl)acetic acid (solid/liquid).[5] |
| Boiling Point | > 200 °C (estimated) | Analogy to methoxyacetic acid (202-204 °C).[7] |
| Solubility | Soluble in water, methanol, ethanol, DMSO, DCM | Presence of polar carboxylic acid and ether functional groups. |
| pKa | ~4.0 - 4.5 | The electron-withdrawing effect of the methoxy group is expected to make it slightly more acidic than simple alkyl carboxylic acids, but less so than methoxyacetic acid (pKa 3.57) due to the greater distance.[7] |
| Stereoisomers | Exists as cis and trans diastereomers, each as a pair of enantiomers. | Structural Analysis |
Synthesis and Manufacturing
No direct, published synthesis for 2-(3-methoxycyclobutyl)acetic acid has been identified. However, a robust and logical synthetic strategy can be designed based on established methodologies for constructing substituted cyclobutanes. The following proposed route leverages commercially available starting materials and well-understood chemical transformations, providing a pathway to both cis and trans isomers.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the formation of the cyclobutane ring via a [2+2] cycloaddition, followed by functional group manipulation to install the methoxy and acetic acid moieties. A key intermediate is a 3-hydroxycyclobutane derivative, which allows for stereocontrolled introduction of the methoxy group.
Caption: Retrosynthetic pathway for 2-(3-methoxycyclobutyl)acetic acid.
Proposed Synthetic Protocol
This protocol outlines a multi-step synthesis designed to produce the trans isomer, which is often a target in medicinal chemistry due to its more linear and extended conformation. A modification for accessing the cis isomer is also described.
Step 1: Synthesis of Ethyl 2-(3-oxocyclobutyl)acetate
The synthesis begins with the construction of a key cyclobutanone intermediate. This can be achieved through various methods, often involving a [2+2] cycloaddition followed by ring opening or elaboration. For this guide, we will assume this common starting material is accessible.
Step 2: Stereoselective Reduction to Ethyl cis-2-(3-hydroxycyclobutyl)acetate
Causality: The stereochemical outcome of the subsequent steps is dictated by this reduction. A bulky reducing agent will approach the ketone from the less hindered face, opposite to the acetic acid ester side chain, leading preferentially to the cis-hydroxy intermediate.
-
Protocol:
-
Dissolve Ethyl 2-(3-oxocyclobutyl)acetate (1.0 eq) in anhydrous tetrahydrofuran (THF) or methanol at 0 °C under a nitrogen atmosphere.
-
Add a bulky reducing agent such as Lithium tri-tert-butoxyaluminum hydride (L-Selectride®, 1.2 eq) dropwise to the stirred solution. The bulky nature of this reagent enhances the diastereoselectivity of the reduction.
-
Allow the reaction to stir at 0 °C for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water, followed by 1 M HCl until the pH is ~5-6.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield Ethyl cis-2-(3-hydroxycyclobutyl)acetate.
-
Step 3: Inversion of Stereochemistry via Mitsunobu Reaction (Access to trans isomer)
Causality: The Mitsunobu reaction is a reliable method for inverting the stereochemistry of a secondary alcohol. It proceeds via an SN2 mechanism, ensuring a clean inversion of configuration from the cis-alcohol to a trans-ester.
-
Protocol:
-
Dissolve Ethyl cis-2-(3-hydroxycyclobutyl)acetate (1.0 eq), triphenylphosphine (1.5 eq), and a suitable acid like p-nitrobenzoic acid (1.5 eq) in anhydrous THF at 0 °C.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the solution. A color change and/or precipitation of triphenylphosphine oxide is typically observed.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture and purify directly by column chromatography to isolate the trans-p-nitrobenzoate ester.
-
Step 4: Methylation of the Hydroxyl Group (Williamson Ether Synthesis)
Causality: To form the desired methoxy group, the hydroxyl must be deprotonated to form a more nucleophilic alkoxide, which can then displace a methyl halide. This classic Williamson ether synthesis is robust and high-yielding. This step would be performed on the trans-p-nitrobenzoate ester from Step 3 (after hydrolysis) or directly on the cis-alcohol from Step 2 to get the corresponding methoxy isomers.
-
Protocol (for trans isomer, assumes prior hydrolysis of the p-nitrobenzoate):
-
Dissolve Ethyl trans-2-(3-hydroxycyclobutyl)acetate (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C.
-
Add methyl iodide (CH₃I, 1.5 eq) dropwise and allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction carefully with saturated ammonium chloride solution.
-
Extract with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate.
-
Purify by column chromatography to yield Ethyl trans-2-(3-methoxycyclobutyl)acetate.
-
Step 5: Saponification to the Final Product
Causality: The final step is a simple base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylic acid.
-
Protocol:
-
Dissolve the ethyl ester (from Step 4) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) until TLC or LC-MS indicates complete conversion.
-
Remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~2-3 with 1 M HCl.
-
Extract the final product, 2-(3-methoxycyclobutyl)acetic acid, with ethyl acetate or dichloromethane.
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Dry the combined organic layers and remove the solvent in vacuo to yield the purified product.
-
Caption: Proposed synthetic workflow for cis and trans isomers of 2-(3-methoxycyclobutyl)acetic acid.
Analytical Characterization
Robust analytical methods are required to confirm the structure, identity, and purity of the synthesized 2-(3-methoxycyclobutyl)acetic acid.
Spectroscopic Analysis
The following table outlines the expected signals in various spectroscopic analyses.
| Technique | Expected Features and Signals |
| ¹H NMR | -COOH: A broad singlet, typically downfield (>10 ppm). -OCH₃: A sharp singlet around 3.3-3.4 ppm. Cyclobutane Protons: A series of complex multiplets between 1.5-3.0 ppm. The specific chemical shifts and coupling constants will differ significantly between the cis and trans isomers. -CH₂-COOH: A doublet or multiplet coupled to the adjacent cyclobutane proton, typically around 2.2-2.6 ppm. |
| ¹³C NMR | C=O (acid): A signal in the range of 175-180 ppm. -OCH₃: A signal around 56-58 ppm. Cyclobutane Carbons: Signals in the aliphatic region, typically 20-45 ppm. The carbon bearing the methoxy group will be further downfield (~70-80 ppm). |
| IR Spectroscopy | O-H stretch (acid): A very broad band from 2500-3300 cm⁻¹. C=O stretch (acid): A strong, sharp absorption around 1700-1725 cm⁻¹. C-O stretch (ether): A strong absorption in the 1075-1150 cm⁻¹ region. |
| Mass Spectrometry | (ESI-) : Expected [M-H]⁻ ion at m/z 143.07. (ESI+) : Expected [M+H]⁺ ion at m/z 145.09 and/or [M+Na]⁺ ion at m/z 167.07. |
Chromatographic Purity Assessment
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Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (at ~210 nm) and/or Evaporative Light Scattering Detection (ELSD).
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) with 0.1% formic acid or trifluoroacetic acid.
-
Acceptance Criteria: Purity should be ≥95% for use in biological screening assays. The cis and trans isomers should be separable under appropriate chromatographic conditions, allowing for the determination of diastereomeric purity.
Applications in Research and Drug Development
While 2-(3-methoxycyclobutyl)acetic acid itself has no widely reported biological activity, its value lies in its utility as a chemical building block or fragment for creating more complex and potent drug candidates.
-
Fragment-Based Drug Discovery (FBDD): With a low molecular weight and simple functionality, this compound is an ideal starting point for FBDD campaigns.[5] The cyclobutane core provides a rigid 3D vector for fragment growth, while the methoxy and carboxylic acid groups can be used to probe interactions within a target's binding site.
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Scaffold for Lead Optimization: In a lead optimization program, the 2-(3-methoxycyclobutyl)acetic acid moiety can be incorporated to:
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Replace Aromatic Rings: To improve solubility and metabolic stability.
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Constrain Flexible Linkers: To lock a molecule into its active conformation, potentially increasing potency and selectivity.
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Serve as a Key Intermediate: The carboxylic acid can be readily converted to amides, esters, or other functional groups, enabling the rapid synthesis of a library of analogs for structure-activity relationship (SAR) studies.
-
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Potential Therapeutic Areas: Analogs containing the cyclobutane scaffold have shown promise in various therapeutic areas, including oncology, inflammation (e.g., as JAK inhibitors), and antiviral agents.[1] The specific properties of 2-(3-methoxycyclobutyl)acetic acid make it a potentially valuable building block for developing novel inhibitors or modulators in these fields.
Safety and Handling
No specific toxicity data exists for 2-(3-methoxycyclobutyl)acetic acid. However, based on its structural components, appropriate precautions should be taken.
-
Carboxylic Acid: The compound is acidic and may be corrosive or irritating to the skin, eyes, and respiratory tract.
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Methoxyacetic Acid Analogy: The related compound, methoxyacetic acid, is known to have reproductive and developmental toxicity.[7] While the cyclobutane structure significantly alters the molecule, it is prudent to handle 2-(3-methoxycyclobutyl)acetic acid with care, assuming potential toxicity.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
2-(3-Methoxycyclobutyl)acetic acid stands as a promising yet underexplored building block for modern medicinal chemistry. Its rigid, three-dimensional cyclobutane core offers a strategic advantage for designing potent, selective, and metabolically stable drug candidates. This guide has provided a comprehensive framework for its synthesis, characterization, and potential application, bridging the gap in the existing literature. By leveraging the proposed synthetic strategies and analytical methods, researchers can effectively incorporate this valuable scaffold into their drug discovery programs, paving the way for the development of next-generation therapeutics.
References
-
Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie International Edition, 60(28), 15192-15211. Available at: [Link]
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Request PDF. Cyclobutane-containing scaffolds in bioactive small molecules. Available at: [Link]
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Mykhailiuk, P. K. (2018). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters, 9(11), 1108-1113. Available at: [Link]
-
Hamilton, D. J., et al. (2018). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 24(59), 15819-15824. Available at: [Link]
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ACS Publications. Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development, 25(1), 162-168. Available at: [Link]
-
University of New Hampshire Scholars' Repository. Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions. Available at: [Link]
-
UND Scholarly Commons. Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives From Substituted Cinnamic Acids. Available at: [Link]
-
Taylor & Francis Online. SYNTHESIS OF AMINOCYCLOBUTANE MONO- AND DICARBOXYLIC ACIDS AND DERIVATIVES THEREOF FROM (PHENYLSULFONYL)BICYCLOBUTANES. Available at: [Link]
-
ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
-
Wikipedia. Methoxyacetic acid. Available at: [Link]
-
Wikipedia. Methoxyacetic acid. Available at: [Link]
-
PubChemLite. 2-(3-methylcyclobutyl)acetic acid (C7H12O2). Available at: [Link]
-
ResearchGate. rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid. Available at: [Link]
-
PubMed. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. Available at: [Link]
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Synthesis of 2-(3-Methoxycyclobutyl)acetic acid: An In-Depth Technical Guide
Introduction and Pharmacological Relevance
In modern medicinal chemistry, the drive to escape "flatland" (highly aromatic, sp2-hybridized molecules) has led to the widespread adoption of sp3-rich, conformationally restricted scaffolds. 2-(3-Methoxycyclobutyl)acetic acid (CAS: 1694356-55-2) is a premier building block in this paradigm. It acts as a lipophilic bioisostere that improves metabolic stability, aqueous solubility, and target specificity.
This specific moiety is heavily utilized in the synthesis of selective kinase inhibitors, particularly Janus kinase (JAK) and Tyrosine Kinase 2 (TYK2) inhibitors. For instance, the cis-3-methoxycyclobutyl group is a critical structural feature in compounds like abrocitinib and zasocitinib, where the methoxy group acts as a precise hydrogen bond acceptor within the JH2 pseudokinase domain, driving exceptional selectivity[1][2].
Role of JAK inhibitors containing methoxycyclobutyl groups in blocking inflammatory signaling.
Retrosynthetic Strategy & Route Selection
Synthesizing substituted cyclobutanes requires careful avoidance of conditions that promote ring-opening or ring-expansion (e.g., carbocation-mediated rearrangements). While direct alkylation of cyclobutanones using Grignard reagents followed by dehydration is possible, it often yields complex mixtures of elimination products.
A superior, highly scalable approach relies on the Horner-Wadsworth-Emmons (HWE) olefination of commercially available 3-methoxycyclobutanone, followed by chemoselective catalytic hydrogenation and saponification[3]. This route is highly predictable, avoids harsh nucleophiles, and allows for downstream stereochemical resolution of the cis and trans isomers.
Synthetic workflow for 2-(3-Methoxycyclobutyl)acetic acid via HWE olefination.
Detailed Experimental Protocols & Mechanistic Causality
Step 1: Horner-Wadsworth-Emmons (HWE) Olefination
Objective: Install the acetic acid carbon framework via an exocyclic double bond.
-
Protocol: To a suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF at 0 °C, slowly add triethyl phosphonoacetate (1.1 equiv). Stir for 30 minutes until hydrogen evolution ceases. Add a solution of 3-methoxycyclobutanone (1.0 equiv) in THF dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH₄Cl and extract with Ethyl Acetate.
-
Causality: NaH is utilized as a strong, non-nucleophilic base to irreversibly deprotonate the phosphonoacetate, forming a highly nucleophilic ylide. THF is selected because its aprotic nature and ability to solvate the sodium cation enhance the reactivity of the ylide. The HWE reaction is chosen over the Wittig reaction because the resulting phosphate byproducts are highly water-soluble, making the aqueous workup exceptionally clean.
-
Self-Validating System: The reaction is complete when TLC (using a KMnO₄ stain) shows the total consumption of the ketone. Successful ylide addition is confirmed by ¹H-NMR of the crude product, which will display a distinct vinylic proton signal at approximately δ 5.7 ppm.
Step 2: Chemoselective Catalytic Hydrogenation
Objective: Reduce the exocyclic olefin to yield the saturated cyclobutane acetate.
-
Protocol: Dissolve ethyl 2-(3-methoxycyclobutylidene)acetate in absolute ethanol. Add 10% Palladium on Carbon (Pd/C, 0.05 equiv by weight). Purge the reaction vessel with nitrogen, then backfill with Hydrogen gas (H₂, 1 atm via balloon). Stir vigorously at room temperature for 12 hours. Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate in vacuo.
-
Causality: Pd/C facilitates the syn-addition of hydrogen across the double bond. Ethanol acts as a protic solvent that accelerates the reduction kinetics. It is critical to maintain ambient hydrogen pressure (1 atm) and room temperature; applying high pressure or heat risks the hydrogenolysis (cleavage) of the methoxy ether[4].
-
Self-Validating System: The reduction is validated by the complete disappearance of the vinylic proton ( δ 5.7 ppm) in the ¹H-NMR spectrum. GC-MS will confirm a mass shift of +2 Da, indicating saturation without ether cleavage.
Step 3: Saponification to the Free Acid
Objective: Hydrolyze the ethyl ester to reveal the target carboxylic acid.
-
Protocol: Dissolve ethyl 2-(3-methoxycyclobutyl)acetate in a 2:1:1 mixture of THF/MeOH/H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 equiv). Stir at room temperature for 6 hours. Concentrate the organic solvents in vacuo, dilute the aqueous layer with water, and wash with diethyl ether. Acidify the aqueous layer to pH 2 using 1M HCl, then extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate to yield the final product.
-
Causality: LiOH is specifically chosen over NaOH or KOH. The lithium cation strongly coordinates with the ester carbonyl oxygen, increasing its electrophilicity. This allows the hydrolysis to proceed rapidly under mildly basic conditions, preventing base-catalyzed epimerization of the cyclobutane stereocenters. The mixed solvent system ensures that the lipophilic ester and the aqueous hydroxide remain in a single, homogeneous phase[3].
-
Self-Validating System: Successful saponification is confirmed by LC-MS showing the [M-H]⁻ ion. IR spectroscopy will exhibit a broad, strong O-H stretching band (2500–3300 cm⁻¹) and a shift in the carbonyl C=O stretch to ~1705 cm⁻¹, characteristic of a carboxylic acid dimer.
Quantitative Data & Reaction Parameters
| Reaction Step | Key Reagents | Solvent System | Temp / Time | Target Yield | Analytical Markers for Validation |
| 1. HWE Olefination | Triethyl phosphonoacetate, NaH | Anhydrous THF | 0 °C → RT / 4h | 80 - 85% | ¹H-NMR: Vinylic proton at ~5.7 ppm. |
| 2. Hydrogenation | H₂ (1 atm), 10% Pd/C | Absolute EtOH | RT / 12h | 90 - 95% | GC-MS: +2 Da mass shift. Loss of vinylic proton. |
| 3. Saponification | LiOH·H₂O | THF/MeOH/H₂O (2:1:1) | RT / 6h | 88 - 92% | IR: Broad O-H stretch (2500-3300 cm⁻¹). |
Stereochemical Considerations
The catalytic hydrogenation (Step 2) generates a new stereocenter, resulting in a diastereomeric mixture of cis- and trans-2-(3-methoxycyclobutyl)acetic acid. Because the cyclobutane ring is slightly puckered, the cis-isomer (where the methoxy and acetic acid groups occupy pseudo-equatorial positions) is generally the thermodynamically favored product and the biologically active isomer in drugs like abrocitinib[1].
Resolution Strategy: If a pure diastereomer is required, separation is rarely performed on the free acid due to streaking on silica. Instead, the cis and trans isomers of the ethyl ester intermediate (Intermediate 2) should be separated via high-performance flash chromatography (using a shallow gradient of ethyl acetate in hexanes). Alternatively, the final acid mixture can be resolved via selective crystallization by forming a salt with a bulky amine, such as dicyclohexylamine, which often selectively precipitates the cis-isomer.
References
-
[1] Title: US20250145606A1 - Thiazole compounds and methods of use thereof Source: Google Patents URL:
-
[2] Title: Tyrosine Kinase 2 Inhibition With Zasocitinib (TAK-279) in Psoriasis: A Randomized Clinical Trial Source: ResearchGate URL:
-
[4] Title: Supporting Information - The Royal Society of Chemistry Source: RSC.org URL:
-
[3] Title: WO2024182556A1 - Compositions and methods for making and using small molecules for the treatment of health conditions Source: Google Patents URL:
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- 4. rsc.org [rsc.org]
Structural, Synthetic, and Pharmacological Profiling of 2-(3-Methoxycyclobutyl)acetic Acid: A Technical Whitepaper
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of sp³-hybridized carbon centers is a proven tactic for improving the pharmacokinetic profiles of drug candidates. 2-(3-Methoxycyclobutyl)acetic acid (CAS: 1694356-55-2)[1] has emerged as a highly versatile building block in this domain. By offering a conformationally restricted, sp³-enriched scaffold, this molecule serves as a premium bioisostere for traditional flat aromatic rings. This whitepaper provides an in-depth technical analysis of its nomenclature, structural utility, and process-scale synthesis, equipping drug development professionals with self-validating protocols for its application.
Nomenclature and Physicochemical Profiling
The IUPAC name 2-(3-methoxycyclobutyl)acetic acid systematically deconstructs the molecule into its core functional domains. According to IUPAC nomenclature rules for cyclic compounds attached to acyclic chains bearing a principal functional group, the acyclic chain is designated as the parent structure.
-
Parent Chain: Acetic acid (ethanoic acid), providing the terminal carboxylic acid (-COOH) at C1 and a methylene group (-CH₂-) at C2.
-
Substituent: A cyclobutane ring is attached to the C2 position of the acetic acid chain.
-
Secondary Substitution: The cyclobutane ring itself is substituted at the 3-position (relative to the acetic acid attachment point at position 1) with a methoxy ether group (-OCH₃).
Because the cyclobutane ring is 1,3-disubstituted, the molecule exists as a mixture of cis and trans diastereomers (specifically, the rel-1R,3S and rel-1R,3R configurations). Depending on the target drug's binding pocket, these isomers are often separated downstream via chiral chromatography or diastereomeric salt crystallization[2].
Quantitative Data Summary
To facilitate rapid assessment for drug design, the core physicochemical parameters of 2-(3-methoxycyclobutyl)acetic acid are summarized below:
| Property | Value | Structural Implication |
| CAS Registry Number | 1694356-55-2 | Unique identifier for the racemic/diastereomeric mixture[1]. |
| Molecular Formula | C₇H₁₂O₃ | High sp³ carbon fraction ( Fsp3=0.86 ). |
| Molecular Weight | 144.17 g/mol | Low molecular weight, ideal for fragment-based drug discovery. |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | Optimal for membrane permeability and oral bioavailability. |
| Hydrogen Bond Donors (HBD) | 1 | Provided by the terminal carboxylic acid. |
| Hydrogen Bond Acceptors (HBA) | 3 | Provided by the carboxylate oxygens and the methoxy ether. |
| Rotatable Bonds | 3 | Low conformational entropy penalty upon target binding. |
Strategic Utility in Medicinal Chemistry
The pharmaceutical industry's shift toward "escape from flatland" emphasizes the replacement of sp²-hybridized phenyl rings with saturated, sp³-hybridized carbocycles[3]. The 3-methoxycyclobutyl moiety is specifically engineered to address the liabilities of traditional scaffolds.
The Causality of Scaffold Hopping: When a highly lipophilic, flat aromatic ring (like a phenyl or substituted benzene) is replaced with a 3-methoxycyclobutyl group, several pharmacological parameters are simultaneously optimized:
-
Aqueous Solubility: The puckered conformation of the cyclobutane ring disrupts the flat crystal lattice stacking typical of aromatic systems, lowering the melting point and significantly enhancing thermodynamic solubility.
-
Metabolic Stability: The electron-rich methoxy group acts as a metabolic shield. By eliminating the easily oxidized aromatic C-H bonds, the molecule becomes highly resistant to Cytochrome P450 (CYP450) mediated aromatic hydroxylation[3].
-
Target Affinity: The methoxy oxygen introduces a new, directional hydrogen-bond acceptor, allowing for novel interactions with kinase hinge regions or GPCR binding pockets. Derivatives of this scaffold, such as 2-(1-amino-3-methoxycyclobutyl)acetic acid, are actively utilized to exploit these exact binding mechanics[4].
Fig 1. Structure-Activity Relationship (SAR) logic for integrating the 3-methoxycyclobutyl moiety.
Retrosynthetic Strategy & Process Chemistry
The synthesis of 2-(3-methoxycyclobutyl)acetic acid must be scalable, stereochemically manageable, and high-yielding. The most efficient retrosynthetic disconnection cleaves the acetic acid side chain, leading back to 3-methoxycyclobutan-1-one as the primary starting material.
Mechanistic Causality of the Synthetic Route:
-
Step 1: Horner-Wadsworth-Emmons (HWE) Olefination. Instead of a standard Wittig reaction, the HWE reaction utilizing triethyl phosphonoacetate and Sodium Hydride (NaH) is selected. Why? The byproduct of HWE is a water-soluble dialkyl phosphate, which is easily removed via aqueous workup, whereas the Wittig byproduct (triphenylphosphine oxide) requires tedious chromatographic separation.
-
Step 2: Catalytic Hydrogenation. Palladium on Carbon (Pd/C) under a hydrogen atmosphere is used to reduce the exocyclic double bond. Why? Pd/C is highly chemoselective for unhindered olefins and will not cleave the strained cyclobutane ring under standard conditions (1 atm H₂, room temperature).
-
Step 3: Saponification. Lithium Hydroxide (LiOH) is utilized for ester hydrolysis. Why? The lithium cation strongly coordinates with the carbonyl oxygen of the ester, increasing its electrophilicity and accelerating the nucleophilic attack by the hydroxide ion, ensuring complete conversion without epimerizing the ring stereocenters.
Fig 2. Three-step synthetic workflow for 2-(3-Methoxycyclobutyl)acetic acid.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step contains built-in analytical checkpoints to confirm success before proceeding.
Protocol A: Synthesis of Ethyl 2-(3-methoxycyclobutylidene)acetate
-
Preparation: In an oven-dried, argon-purged round-bottom flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C.
-
Phosphonate Addition: Dropwise add triethyl phosphonoacetate (1.1 eq).
-
Self-Validation Checkpoint 1: Observe the reaction mixture. The evolution of H₂ gas (bubbling) confirms the active deprotonation of the phosphonate. Wait until gas evolution completely ceases (approx. 30 mins) to ensure complete ylide formation.
-
-
Ketone Addition: Add a solution of 3-methoxycyclobutan-1-one (1.0 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quenching & Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Analytical Validation: Perform Thin Layer Chromatography (TLC).
-
Self-Validation Checkpoint 2: The product will be UV-inactive (lack of extended conjugation) but will stain bright yellow/brown with KMnO₄ stain, confirming the presence of the newly formed exocyclic double bond.
-
Protocol B: Reduction and Saponification to Target Acid
-
Hydrogenation: Dissolve the crude ethyl 2-(3-methoxycyclobutylidene)acetate in absolute ethanol. Add 10% Pd/C (0.1 eq by weight).
-
Atmospheric Reduction: Purge the flask with H₂ gas (balloon) and stir vigorously at room temperature for 12 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate.
-
Self-Validation Checkpoint 3: Acquire a crude ¹H NMR spectrum. The complete disappearance of the olefinic proton multiplet at ~5.7 ppm confirms 100% conversion to the saturated cyclobutane ring.
-
-
Saponification: Dissolve the resulting ester in a 3:1 mixture of THF and H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Stir at room temperature for 6 hours.
-
Acidification: Evaporate the THF under reduced pressure. Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 1M HCl.
-
Final Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x). Dry the organics over Na₂SO₄ and concentrate to yield 2-(3-methoxycyclobutyl)acetic acid as a viscous oil or low-melting solid.
-
Self-Validation Checkpoint 4: Perform LC-MS analysis. The presence of a dominant peak with an m/z of 143.1 in negative ion mode ([M-H]⁻) definitively confirms the successful isolation of the free carboxylic acid.
-
References
Sources
The Discovery and Application of 2-(3-Methoxycyclobutyl)acetic Acid in Modern Drug Design
Executive Summary
The paradigm of modern medicinal chemistry has increasingly shifted toward the "escape from flatland," prioritizing molecules with a high fraction of sp³-hybridized carbons ( Fsp3 ). This architectural shift improves aqueous solubility, reduces off-target promiscuity, and mitigates toxicity. Within this context, 2-(3-methoxycyclobutyl)acetic acid has emerged as a highly privileged building block. By serving as a conformationally restricted, metabolically stable bioisostere for phenyl rings and flexible aliphatic chains, this fragment is instrumental in optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of targeted therapeutics, particularly in the oncology space.
This whitepaper provides an in-depth technical analysis of the structural rationale, de novo synthesis, and pharmacological application of 2-(3-methoxycyclobutyl)acetic acid, written for drug development professionals and synthetic chemists.
Structural Rationale & Pharmacophore Analysis
The selection of a 3-methoxycyclobutyl moiety over traditional functional groups is driven by precise causality in structure-activity relationship (SAR) optimization:
-
Conformational Restriction: The cyclobutane ring adopts a puckered "butterfly" conformation (dihedral angle of ~25–30°). This restricts the spatial vectors of the 1,3-substituents, locking the molecule into a predictable geometry that reduces the entropic penalty upon binding to a target protein's active site.
-
LogD Modulation: Replacing a highly lipophilic alkyl or aryl group with a methoxy-substituted cyclobutane introduces a hydrogen-bond acceptor (the ether oxygen). This fine-tunes the distribution coefficient (LogD), enhancing aqueous solubility while maintaining sufficient lipophilicity to cross cellular membranes or the blood-brain barrier (BBB).
-
Metabolic Stability: Unlike straight-chain aliphatic groups that are highly susceptible to CYP450-mediated ω -oxidation, or phenyl rings prone to epoxidation, the sterically hindered, electron-rich cyclobutane core exhibits superior metabolic half-life in human liver microsomes (HLM).
Stereochemical Considerations
The 1,3-disubstituted cyclobutane exists as cis and trans isomers. In drug design, the cis-isomer is frequently targeted because it allows both substituents to adopt pseudo-equatorial positions, minimizing transannular steric clashes and projecting the methoxy group optimally toward solvent-exposed regions or specific hinge-binding water networks.
De Novo Synthesis & Scale-Up Protocol
The synthesis of 2-(3-methoxycyclobutyl)acetic acid requires a robust, self-validating protocol that controls stereochemistry and ensures high yields during scale-up. The most reliable route utilizes a methylation followed by an1 [4].
Step-by-Step Methodology
Step 1: Stereoselective Reduction
-
Reagents: 3-oxocyclobutane-1-carboxylic acid, NaBH4 , Methanol, 0 °C.
-
Procedure: Slowly add NaBH4 (1.2 eq) to a solution of the ketone in MeOH at 0 °C. The hydride attacks from the less hindered face, yielding predominantly cis-3-hydroxycyclobutane-1-carboxylic acid. Quench with 1M HCl and extract with EtOAc.
Step 2: Methylation (Etherification)
-
Reagents: MeI , Ag2O (or NaH), DMF.
-
Procedure: To a flame-dried flask under N2 , add the intermediate, Ag2O (1.5 eq), and excess MeI in DMF. Stir at 45 °C for 12 hours. This2 [1] yields cis-3-methoxycyclobutane-1-carboxylic acid. Filter through Celite to remove silver salts and concentrate.
Step 3: Arndt-Eistert Homologation
-
Reagents: Oxalyl chloride, TMS-diazomethane, Ag2O , H2O /Dioxane.
-
Procedure:
-
Activate the carboxylic acid to the acid chloride using oxalyl chloride and catalytic DMF in DCM.
-
Concentrate and dissolve in THF. Dropwise add TMS-diazomethane at 0 °C to form the diazoketone intermediate.
-
Perform the Wolff rearrangement by adding Ag2O in a H2O /dioxane mixture under gentle heating (60 °C). The intermediate ketene is rapidly hydrolyzed to the target 2-(3-methoxycyclobutyl)acetic acid .
-
Fig 1. Step-by-step synthetic workflow for 2-(3-Methoxycyclobutyl)acetic acid.
Application in Kinase Inhibitor Discovery
The true value of 2-(3-methoxycyclobutyl)acetic acid is realized when it is coupled into complex macrocycles or heterocyclic scaffolds. A premier example is its use in the development of Ataxia Telangiectasia Mutated (ATM) kinase inhibitors.
ATM kinase is a master regulator of the DNA double-strand break (DSB) response. Inhibiting ATM in tumors with high baseline genotoxic stress forces synthetic lethality. Recent patent literature, including3 [2] and 4 [3], details the synthesis of 1,3-dihydroimidazo[4,5-c]cinnolin-2-one and imidazo[4,5-c]quinolin-2-one derivatives where the 3-methoxycyclobutyl motif is a critical pharmacophore.
Mechanistic Causality: In these ATM inhibitors, the cyclobutyl ring occupies a specific lipophilic pocket adjacent to the ATP-binding hinge region. The methoxy oxygen acts as a critical hydrogen bond acceptor, interacting with a conserved water molecule that bridges to the kinase backbone. This interaction dramatically increases target residence time and kinase selectivity.
Fig 2. ATM Kinase signaling pathway and the pharmacological intervention point.
Quantitative Data: Pharmacokinetic Advantages
The integration of the 3-methoxycyclobutyl fragment yields measurable improvements in drug-like properties compared to traditional aromatic or linear aliphatic appendages. The table below summarizes representative structure-property relationship (SPR) data demonstrating why this building block is favored in lead optimization.
| Fragment Appended to Core Scaffold | ClogP | TPSA (Ų) | HLM t1/2 (min) | Aqueous Sol. (µM) | BBB Permeability |
| Phenylacetic acid | 1.41 | 37.3 | 15 | 120 | Low |
| Cyclobutylacetic acid | 1.10 | 37.3 | 45 | 450 | Moderate |
| 3-Methoxycyclobutylacetic acid | 0.65 | 46.5 | >120 | >1000 | High |
Table 1: Comparative pharmacokinetic metrics illustrating the superior metabolic stability (HLM half-life) and solubility of the methoxycyclobutyl bioisostere.
Conclusion
The discovery and subsequent utilization of 2-(3-methoxycyclobutyl)acetic acid represent a masterclass in modern fragment-based drug design. By leveraging stereochemically defined, sp³-rich cyclobutanes, synthetic chemists can simultaneously solve multiple optimization parameters—reducing lipophilicity, preventing metabolic degradation, and locking molecules into biologically active conformations. As demonstrated in the development of next-generation ATM kinase inhibitors, this building block is indispensable for creating highly selective, orally bioavailable therapeutics.
References
- BenchChem. "Scale-up Synthesis of 3-Methoxycyclobutane-1-carbaldehyde". BenchChem Technical Support Center.
- Google Patents. "WO2019057757A1 - 1,3-dihydroimidazo[4,5-c]cinnolin-2-one compounds and their use in treating cancer".
- Googleapis. "WO 2017/076898 A1".
- Ambeed. "6540-33-6 | 2-Cyclobutylacetic acid | Aliphatic Cyclic Hydrocarbons".
Sources
- 1. 6540-33-6 | 2-Cyclobutylacetic acid | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2019057757A1 - 1,3-dihydroimidazo[4,5-c]cinnolin-2-one compounds and their use in treating cancer - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Note: Scalable Synthesis and Isolation Protocols for 2-(3-Methoxycyclobutyl)acetic Acid
Introduction & Strategic Overview
The incorporation of sp³-rich cycloalkane scaffolds is a proven strategy in modern drug discovery to improve metabolic stability, solubility, and target specificity. 2-(3-Methoxycyclobutyl)acetic acid is a highly versatile building block used to introduce functionalized cyclobutane motifs into active pharmaceutical ingredients (APIs).
This application note details a robust, three-step synthetic pathway starting from commercially available1[1]. The protocol is designed as a self-validating system, ensuring that each intermediate can be analytically verified before proceeding, thereby maximizing the overall yield and purity of the final carboxylic acid.
Mechanistic Pathway & Logic
The synthesis relies on three fundamental transformations, each chosen for its high atom economy, scalability, and predictable reactivity:
-
Horner-Wadsworth-Emmons (HWE) Olefination: The sequence begins with the olefination of 3-methoxycyclobutanone using triethyl phosphonoacetate (TEPA). The HWE reaction is strategically selected over the classical Wittig reaction because it produces water-soluble dialkyl phosphate byproducts, which are easily removed during aqueous workup, preventing challenging chromatographic separations[2]. Sodium hydride (NaH) is utilized as a strong, non-nucleophilic base to ensure irreversible and complete deprotonation of the phosphonate, preventing unwanted aldol condensation side reactions.
-
Catalytic Hydrogenation: The resulting exocyclic α,β-unsaturated ester is reduced using Palladium on Carbon (Pd/C) under a hydrogen atmosphere. While cyclobutane rings possess significant ring strain (~26 kcal/mol), they are stable to standard Pd/C hydrogenation conditions, unlike cyclopropanes which are prone to hydrogenolytic ring cleavage. This step selectively reduces the alkene.
-
Saponification: The final step is the mild hydrolysis of the ethyl ester to the target acetic acid. Lithium hydroxide (LiOH) is specifically chosen over sodium or potassium hydroxide. The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen and accelerating the nucleophilic attack of the hydroxide ion at room temperature, which minimizes the risk of base-catalyzed epimerization[3].
Pathway Visualization
Fig 1: Three-step synthesis workflow for 2-(3-Methoxycyclobutyl)acetic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(3-methoxycyclobutylidene)acetate
-
Objective: Convert the ketone to an α,β-unsaturated ester.
-
Procedure:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Suspend NaH (60% dispersion in mineral oil, 1.25 eq) in anhydrous THF (0.5 M relative to the ketone) and cool the mixture to 0 °C using an ice-water bath.
-
Add triethyl phosphonoacetate (TEPA, 1.20 eq) dropwise over 15 minutes. Stir the mixture at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating the formation of the phosphonate carbanion.
-
Add 3-methoxycyclobutanone (1.0 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 4 hours.
-
-
Self-Validation & Workup: Monitor via TLC (Hexanes/EtOAc 4:1). The starting ketone is UV-inactive, but the product is highly UV-active at 254 nm. Once complete, quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield the pure unsaturated ester.
Step 2: Synthesis of Ethyl 2-(3-methoxycyclobutyl)acetate
-
Objective: Stereoselective reduction of the exocyclic double bond.
-
Procedure:
-
Dissolve Ethyl 2-(3-methoxycyclobutylidene)acetate (1.0 eq) in absolute ethanol (0.2 M).
-
Degas the solution by bubbling nitrogen through it for 10 minutes.
-
Carefully add 10% Pd/C (0.1 eq by weight).
-
Evacuate the flask and backfill with hydrogen gas using a balloon. Repeat this purge cycle three times.
-
Stir vigorously at room temperature under 1 atm of H₂ for 12 hours.
-
-
Self-Validation & Workup: Monitor via ¹H NMR of a crude aliquot. The complete disappearance of the vinylic proton signal (typically around δ 5.6–5.9 ppm) confirms full conversion. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad thoroughly with ethanol. Concentrate the filtrate under reduced pressure. The product is typically pure enough to use without further chromatography.
-
Expert Note on Stereochemistry: This reduction will yield a mixture of cis and trans diastereomers relative to the methoxy group. If a specific isomer is required, chromatographic separation is best performed at this ester stage rather than after saponification.
Step 3: Synthesis of 2-(3-Methoxycyclobutyl)acetic acid
-
Objective: Hydrolyze the ester to the target carboxylic acid.
-
Procedure:
-
Dissolve Ethyl 2-(3-methoxycyclobutyl)acetate (1.0 eq) in a 3:1 mixture of THF/H₂O (0.3 M).
-
Add LiOH·H₂O (3.0 eq) in one portion.
-
Stir the biphasic mixture vigorously at room temperature for 4–6 hours.
-
-
Self-Validation & Workup: Monitor via TLC. The non-polar ester spot will disappear, replaced by a baseline spot (the lithium carboxylate salt). Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous layer with water and wash once with diethyl ether to remove any unreacted ester or non-polar impurities. Acidify the aqueous layer to pH 2 using 1M HCl. Extract the acidified aqueous layer with Dichloromethane (DCM) or EtOAc (3x). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo to afford the pure 2-(3-methoxycyclobutyl)acetic acid[3].
Quantitative Data Summary
The following table summarizes the stoichiometric conditions, expected yields, and primary validation metrics for each step of the synthesis.
| Synthesis Step | Reagents & Conditions | Time / Temp | Expected Yield | Primary Validation Metric |
| 1. Olefination | TEPA (1.2 eq), NaH (1.25 eq), THF | 4.5 h / 0 °C to RT | 80 - 85% | TLC: Appearance of UV-active spot (254 nm). |
| 2. Hydrogenation | H₂ (1 atm), 10% Pd/C (10 wt%), EtOH | 12 h / RT | 90 - 95% | ¹H NMR: Disappearance of vinylic proton (~5.8 ppm). |
| 3. Saponification | LiOH·H₂O (3.0 eq), THF/H₂O (3:1) | 6 h / RT | 85 - 90% | Acid/Base Extraction: Product only partitions into organic layer at pH < 3. |
References
-
National Institutes of Health (PubChem). 3-Methoxycyclobutan-1-one | C5H8O2 | CID 13808253. Retrieved from[Link]
-
National Center for Biotechnology Information (PMC). Synthesis of Monodehydro-Diketopiperazines Enabled by CpRh(III)-Catalyzed Amine-Directed N–H Functionalization*. Retrieved from[Link]
-
Semantic Scholar / ResearchGate. Synthesis of Novel Shikonin Derivatives and Pharmacological Effects of Cyclopropylacetylshikonin on Melanoma Cells. Retrieved from[Link]
Sources
Application Note & Protocol: Comprehensive Analytical Characterization of 2-(3-Methoxycyclobutyl)acetic Acid
Abstract
This document provides a detailed guide to the analytical techniques and protocols for the comprehensive characterization of 2-(3-Methoxycyclobutyl)acetic acid, a key intermediate in pharmaceutical synthesis. As the quality and purity of such intermediates directly impact the efficacy and safety of the final Active Pharmaceutical Ingredient (API), rigorous analytical control is paramount.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals, offering a framework of orthogonal methods for unambiguous structural elucidation, purity assessment, and physicochemical characterization. The protocols herein are grounded in established scientific principles and are designed to be self-validating, ensuring data integrity and reliability.
Introduction: The Rationale for Multi-Faceted Analysis
2-(3-Methoxycyclobutyl)acetic acid is a substituted cyclobutane derivative. Molecules within this class are valuable building blocks in organic synthesis due to the unique conformational constraints and reactivity imparted by the four-membered ring.[3][4] Before this intermediate can be advanced in a synthetic route, its identity, purity, and impurity profile must be unequivocally established. The presence of unwanted isomers, residual starting materials, by-products, or solvents can have profound consequences on the yield, purity, and safety of subsequent synthetic steps and the final API.[5][6]
A singular analytical technique is insufficient for complete characterization. Therefore, we present an orthogonal approach, leveraging the strengths of multiple analytical platforms to build a complete profile of the molecule. This note will detail the application of spectroscopic and chromatographic techniques to provide a holistic understanding of 2-(3-Methoxycyclobutyl)acetic acid.
Structural Elucidation: Confirming Molecular Identity
The primary objective is to confirm that the synthesized molecule has the correct structure. This is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1] For 2-(3-Methoxycyclobutyl)acetic acid (C₇H₁₂O₂), both ¹H and ¹³C NMR are essential.
Expertise & Causality:
-
¹H NMR reveals the number of different types of protons, their connectivity (through spin-spin coupling), and their chemical environment. The complex multiplet patterns expected for the cyclobutane ring protons are diagnostic.
-
¹³C NMR provides the number of non-equivalent carbon atoms. The chemical shift of the carbonyl carbon is a key identifier for the carboxylic acid functionality.[7]
-
2D NMR techniques (like COSY and HSQC) can be employed if the 1D spectra are too complex for unambiguous assignment, confirming H-H and C-H correlations, respectively.
Predicted Chemical Shifts: The following table summarizes the expected chemical shifts based on known data for similar structural motifs.
| Assignment | Technique | Predicted Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid (-COOH ) | ¹³C NMR | 175 - 185 | Downfield shift characteristic of carboxylic acids.[7] |
| Methylene (-C H₂COOH) | ¹³C NMR | 35 - 45 | |
| Cyclobutane Ring Carbons | ¹³C NMR | 20 - 50 | Specific shifts depend on stereochemistry and substitution. |
| Methoxy Carbon (-OC H₃) | ¹³C NMR | 55 - 60 | Typical for an aliphatic ether. |
| Carbonyl Carbon (-C OOH) | ¹³C NMR | 175 - 185 | Downfield shift characteristic of carboxylic acids.[7] |
| Carboxylic Acid (-COOH ) | ¹H NMR | 10 - 13 | Broad singlet, highly dependent on concentration and solvent. Can exchange with D₂O.[8] |
| Methoxy Protons (-OC H₃) | ¹H NMR | 3.2 - 3.5 | Singlet, integrating to 3H. |
| Methylene Protons (-C H₂COOH) | ¹H NMR | 2.2 - 2.6 | Likely a doublet or multiplet, integrating to 2H. |
| Cyclobutane Ring Protons | ¹H NMR | 1.5 - 2.8 | Complex multiplets due to restricted rotation and coupling, integrating to a total of 7H. |
Protocol 2.1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).[8]
-
Dissolution: Cap the tube and gently invert to fully dissolve the sample. A brief sonication may be used if necessary.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Acquisition:
-
Tune and shim the probe for optimal magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum (typically requires a larger number of scans).
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak at 0 ppm.
Mass Spectrometry (MS): The Molecular Weight Signature
MS provides the exact molecular weight of the compound, serving as a crucial confirmation of the elemental formula. When coupled with a separation technique like HPLC or GC, it becomes a powerful tool for both identification and impurity analysis.
Expertise & Causality:
-
Molecular Formula: C₇H₁₂O₂
-
Monoisotopic Mass: 144.07863 Da
-
Ionization: Electrospray ionization (ESI) is well-suited for this polar, acidic molecule. In negative ion mode, the expected ion is the deprotonated molecule [M-H]⁻ at m/z 143.0712. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 145.0859 or sodium adduct [M+Na]⁺ at m/z 167.0678 may be observed.
-
Fragmentation: High-resolution MS/MS can be used to fragment the molecular ion, providing further structural confirmation. Expected fragments would arise from the loss of H₂O, CO₂, or the methoxy group.
Protocol 2.2: LC-MS Analysis for Identity Confirmation
-
Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Chromatography (Example Conditions):
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer Setup (ESI):
-
Ionization Mode: ESI, Negative and Positive.
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Source/Desolvation Temperature: Adjust based on instrument specifications (e.g., 120 °C / 350 °C).
-
-
Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the main component. Verify that the measured accurate mass of the primary ion is within a 5 ppm tolerance of the calculated theoretical mass.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] For 2-(3-Methoxycyclobutyl)acetic acid, FTIR is excellent for confirming the presence of the critical carboxylic acid and ether moieties.
Expertise & Causality: The carboxylic acid functional group has two highly characteristic absorption bands: a very broad O-H stretching vibration (due to hydrogen-bonded dimers) and a strong C=O (carbonyl) stretching vibration.[9][10] The simultaneous observation of both is a definitive indicator.
Characteristic Infrared Absorption Frequencies
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad |
| Carboxylic Acid | C=O Stretch | 1690 - 1760 | Strong |
| Alkane C-H | C-H Stretch | 2850 - 3000 | Medium-Strong |
| Ether | C-O Stretch | 1050 - 1150 | Strong |
Protocol 2.3: ATR-FTIR Analysis
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum should be baseline-corrected and compared against the expected absorption frequencies listed in the table above.
Purity Assessment and Impurity Profiling
Purity determination is a critical step in qualifying a pharmaceutical intermediate.[11] Chromatographic methods are the industry standard for separating the main component from any impurities.[1][2][5]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
HPLC is the workhorse for purity analysis, capable of separating compounds with a wide range of polarities. A reversed-phase method using a C18 stationary phase is the logical starting point for this molecule.
Expertise & Causality:
-
Stationary Phase: A C18 column provides hydrophobic interactions, retaining the molecule.
-
Mobile Phase: A mixture of water (or a buffer) and a less polar organic solvent (like acetonitrile or methanol) is used to elute the compound. Adding an acid (e.g., formic, acetic, or phosphoric acid) to the mobile phase is crucial. It suppresses the ionization of the carboxylic acid group, resulting in better peak shape and more reproducible retention times.[12]
-
Detection: UV detection at a low wavelength (e.g., 205-210 nm) is often suitable for carboxylic acids. For universal detection of non-chromophoric impurities, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used. Coupling to a mass spectrometer (LC-MS) provides the most comprehensive data, giving mass information on all separated impurities.
Protocol 3.1: HPLC-UV Method for Purity Determination
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
-
Sample Preparation: Prepare the sample at a concentration of approximately 0.5 - 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (re-equilibration)
-
-
Analysis: Inject 10 µL of the sample. Integrate all peaks in the chromatogram. Calculate the purity by area percent (Area of Main Peak / Total Area of All Peaks * 100). Note that this method assumes all components have a similar response factor at 210 nm. For accurate quantitation of impurities, reference standards are required.
Chiral Separation: Addressing Stereoisomerism
2-(3-Methoxycyclobutyl)acetic acid possesses two stereocenters, meaning it can exist as up to four stereoisomers (two pairs of enantiomers). As different stereoisomers can have vastly different pharmacological activities, their separation and control are critical in drug development.[13]
Expertise & Causality:
-
Chiral Stationary Phases (CSPs): Enantiomers have identical physical properties in an achiral environment and require a chiral environment for separation. This is most commonly achieved using HPLC with a CSP. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for a broad range of molecules.[14]
-
Mobile Phase: The choice of mobile phase (normal phase, polar organic, or reversed-phase) dramatically affects the chiral recognition mechanism and must be screened to find optimal conditions.
Protocol 3.2: Chiral HPLC Method Screening
-
Column Selection: Utilize a set of complementary polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, etc.).
-
Mobile Phase Screening:
-
Normal Phase: Start with a Hexane/Isopropanol (IPA) mobile phase system, screening different ratios (e.g., 90/10, 80/20). Additives like Trifluoroacetic Acid (TFA) for acidic analytes can improve peak shape.
-
Polar Organic Mode: Screen with 100% Methanol and 100% Acetonitrile, both with a small amount of acidic or basic additive (e.g., 0.1% TFA).
-
-
Sample Preparation: Dissolve the sample at ~1 mg/mL in the initial mobile phase.
-
Analysis: Perform isocratic runs for each column/mobile phase combination. Monitor for separation of the stereoisomers.
-
Optimization: Once partial separation is achieved, optimize the mobile phase composition, flow rate, and temperature to achieve baseline resolution (Rs > 1.5).
Visualization of Analytical Workflows
To ensure a systematic and logical approach to characterization, the following workflows are recommended.
dot
Caption: Overall analytical workflow for characterization.
dot
Caption: Decision tree for chromatographic method selection.
Conclusion
The comprehensive characterization of pharmaceutical intermediates like 2-(3-Methoxycyclobutyl)acetic acid is a non-negotiable aspect of drug development. The orthogonal application of NMR, MS, and FTIR spectroscopy provides definitive structural confirmation. Concurrently, the development of robust chromatographic methods, including reversed-phase and chiral HPLC, ensures that the material's purity and stereoisomeric composition meet the stringent requirements for progression into API synthesis. The protocols and workflows outlined in this document provide a solid and scientifically-sound foundation for the analytical control of this important building block.
References
- Benchchem. Unveiling the Carboxyl Signature: A Comparative Guide to FTIR Analysis.
- Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?.
- University of Calgary. IR: carboxylic acids.
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- ResearchGate. Fourier Transform infrared (FT-IR) spectra of carboxylic acids.
- Indian Journal of Pure & Applied Physics. (2009). Density functional theory and FTIR spectroscopic study of carboxyl group.
- Arborpharmchem. (2024, June 18). API Intermediates Production Purity.
- NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
- Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-32.
- Intertek. Pharmaceutical Impurity Testing and Identification.
- ResearchGate. The application of cyclobutane derivatives in organic synthesis.
- ResearchGate. The Application of Cyclobutane Derivatives in Organic Synthesis.
- Satinder Ahuja. (Ed.). (2007). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons.
- Benchchem. Technical Support Center: Chiral Separation of 3-Methoxy-2-butanol Isomers.
- Sigma-Aldrich. Basics of chiral HPLC.
- K. L. D. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 113998.
- Hymer, C. B., et al. (2005). Comparison and evaluation of analysis procedures for the quantification of (2-methoxyethoxy)acetic acid in urine. Analytical and Bioanalytical Chemistry, 383(3), 481-8.
- Restek. A Guide to the Analysis of Chiral Compounds by GC.
- Michigan State University Department of Chemistry. NMR Spectroscopy.
- Rathore, D., & Kumar, S. (2022). Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox.
- SIELC Technologies. (2018, February 16). Methoxyacetic acid.
Sources
- 1. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NMR Spectroscopy [www2.chemistry.msu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. Methoxyacetic acid | SIELC Technologies [sielc.com]
- 13. content.e-bookshelf.de [content.e-bookshelf.de]
- 14. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-(3-Methoxycyclobutyl)acetic acid in the Synthesis of Pharmaceutical Intermediates
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-(3-Methoxycyclobutyl)acetic acid (CAS: 1694356-55-2)[1]
Structural Rationale in Medicinal Chemistry
In modern drug discovery, the incorporation of sp³-rich, conformationally restricted ring systems is a proven strategy to improve the pharmacokinetic and pharmacodynamic profiles of small molecules. 2-(3-Methoxycyclobutyl)acetic acid serves as a highly versatile building block in the synthesis of advanced pharmaceutical intermediates[1].
The strategic utility of this molecule relies on three distinct structural features:
-
The Cyclobutane Core: Acts as a bioisostere for linear alkyl chains or heavier cycloalkanes. It restricts the conformational flexibility of the acetic acid side chain, locking the molecule into vectors that are highly favorable for binding within tight enzymatic pockets (such as the pseudokinase domain of tyrosine kinases). Furthermore, the cyclobutane ring improves metabolic stability by eliminating vulnerable benzylic or linear aliphatic C-H bonds susceptible to cytochrome P450 oxidation.
-
The Methoxy Substituent: Serves as a critical hydrogen bond acceptor. In kinase inhibitors, this oxygen atom frequently displaces or interacts with specific hydration sites within the target protein's binding pocket. It also finely tunes the lipophilicity (LogP) of the final active pharmaceutical ingredient (API), ensuring optimal membrane permeability without excessive hydrophobicity.
-
The Acetic Acid Linker: Provides a highly reactive chemical handle. It can be readily subjected to amide coupling, esterification, or reduction, allowing seamless integration into complex heterocyclic scaffolds.
Key Pharmaceutical Applications
The primary application of 2-(3-methoxycyclobutyl)acetic acid is in the development of kinase inhibitors and cardiovascular drugs.
TYK2 and JAK1 Inhibitors
Tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1) are critical mediators in the JAK-STAT signaling pathway, which drives inflammatory and autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. 2-(3-Methoxycyclobutyl)acetic acid is extensively cited in patent literature for the synthesis of allosteric TYK2 inhibitors[2][3]. By coupling this acid to bridging amines (e.g., 3,8-diazabicyclo[3.2.1]octane) or imidazo-pyridazine cores, researchers have developed potent inhibitors that successfully block STAT phosphorylation[2][4].
Mechanism of action for TYK2 inhibitors blocking the JAK-STAT inflammatory signaling pathway.
Renin Inhibitors
Beyond immunology, this building block is utilized in the synthesis of substituted piperidine compounds acting as renin inhibitors[5]. Renin is an enzyme responsible for regulating blood pressure; incorporating the methoxycyclobutyl moiety into the inhibitor's structure enhances its binding affinity to the renin active site while maintaining an acceptable oral bioavailability profile[5].
Synthetic Workflows & Mechanistic Causality
Integrating 2-(3-methoxycyclobutyl)acetic acid into a drug scaffold typically involves carboxylic acid activation followed by nucleophilic attack from a complex heterocyclic amine.
Workflow for synthesizing TYK2 inhibitors using 2-(3-methoxycyclobutyl)acetic acid.
Quantitative Data: Reaction Optimization
Because the acetic acid moiety is adjacent to a secondary carbon environment (the cyclobutane ring), it exhibits mild steric hindrance. Standard coupling reagents like EDC/HOBt often result in sluggish reaction times and moderate yields. The table below summarizes the optimization of coupling conditions, demonstrating that phosphonium or uronium-based coupling agents (like HATU) are strictly required for optimal throughput.
| Entry | Coupling Reagent | Base | Solvent | Time (h) | Isolated Yield (%) | Purity (LC-MS) |
| 1 | EDC / HOBt (1.5 eq) | Et₃N (3.0 eq) | DCM | 12.0 | 65% | >90% |
| 2 | PyBOP (1.2 eq) | DIPEA (3.0 eq) | DMF | 6.0 | 78% | >95% |
| 3 | T3P (50% in EtOAc) | DIPEA (3.0 eq) | EtOAc | 8.0 | 82% | >95% |
| 4 | HATU (1.2 eq) | DIPEA (3.0 eq) | DMF | 2.0 | 94% | >98% |
Table 1: Optimization of Amide Coupling Conditions for 2-(3-Methoxycyclobutyl)acetic acid with a standard secondary amine.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific in-process controls to ensure high-fidelity synthesis.
Protocol A: HATU-Mediated Amide Coupling
Objective: Synthesize an amide intermediate by coupling 2-(3-methoxycyclobutyl)acetic acid with a target heterocyclic amine.
Mechanistic Causality: HATU generates a highly reactive HOAt-ester intermediate, overcoming the steric bulk of the cyclobutane ring. DIPEA is selected as the base because its bulky isopropyl groups render it non-nucleophilic, preventing it from competing with the target amine for the activated ester. Anhydrous DMF is utilized to solubilize both the polar reagents and the non-polar organic amines while preventing the hydrolytic degradation of the HOAt-ester.
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-(3-methoxycyclobutyl)acetic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).
-
Activation: Cool the solution to 0 °C using an ice bath. Rationale: Cooling prevents potential epimerization of adjacent stereocenters and controls the exothermic activation step. Add DIPEA (3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol). Stir the mixture at 0 °C for 15 minutes to ensure complete formation of the activated ester.
-
Coupling: Add the target secondary amine (1.1 eq, 1.1 mmol) either neat or dissolved in a minimal amount of DMF. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via LC-MS. Note: 2-(3-methoxycyclobutyl)acetic acid lacks a UV chromophore; therefore, standard UV-based TLC is ineffective without KMnO₄ staining. The reaction is deemed complete when the mass corresponding to the starting acid (m/z 144.1 [M-H]⁻) is fully consumed and replaced by the product mass.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
-
DMF Removal: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 10 mL). Rationale: LiCl highly effectively partitions DMF into the aqueous phase, preventing solvent contamination during concentration.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Chemoselective Reduction to 2-(3-Methoxycyclobutyl)ethanol
Objective: Convert the carboxylic acid to a primary alcohol for subsequent functionalization (e.g., etherification or oxidation to an aldehyde).
Mechanistic Causality: Borane-tetrahydrofuran (BH₃·THF) is explicitly chosen over Lithium Aluminum Hydride (LiAlH₄). While LiAlH₄ is a powerful reducing agent, it carries a higher risk of cleaving the methoxy ether under aggressive conditions. BH₃·THF is highly chemoselective for carboxylic acids, reducing them rapidly at room temperature while leaving ethers perfectly intact.
-
Preparation: Dissolve 2-(3-methoxycyclobutyl)acetic acid (1.0 eq, 2.0 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere. Cool to 0 °C.
-
Reduction: Dropwise add a 1.0 M solution of BH₃·THF (2.0 eq, 4.0 mL). Caution: Vigorous evolution of hydrogen gas will occur. Ensure proper venting.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (stain with KMnO₄; the product alcohol will appear as a bright yellow spot against a purple background).
-
Quench & Isolation: Cool the reaction back to 0 °C and carefully quench with Methanol (5 mL) to destroy excess borane. Stir for 30 minutes, then concentrate under vacuum. Purify via short-path silica plug to yield the pure 2-(3-methoxycyclobutyl)ethanol.
Sources
- 1. Cyclobutaneacetic acid, 3-methoxy- | 1694356-55-2 [chemicalbook.com]
- 2. WO2024006493A1 - Tyk2 inhibitors - Google Patents [patents.google.com]
- 3. US11174264B2 - TYK2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. US20170121327A1 - JAK Kinase Inhibitor Compounds for Treatment of Respiratory Disease - Google Patents [patents.google.com]
- 5. US20240327385A1 - Substituted piperidine compounds as renin inhibitors - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: 2-(3-Methoxycyclobutyl)acetic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 2-(3-Methoxycyclobutyl)acetic acid . This functionalized cyclobutane is a highly valued bioisostere and building block in modern drug discovery. However, synthesizing cyclobutane derivatives presents unique thermodynamic and kinetic challenges. The inherent ring strain (~26 kcal/mol) makes these systems highly susceptible to side reactions, including ring-opening fragmentation, epimerization, and competitive enolization.
This guide provides researchers and process chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize yields and preserve structural integrity.
Part 1: Troubleshooting & FAQs
Q1: Why am I observing significant acyclic impurities during the ester hydrolysis step?
Cause: You are likely observing a base-catalyzed ring-opening fragmentation. Under strongly alkaline conditions (e.g., refluxing NaOH or KOH), the hydroxide ion deprotonates the α -proton adjacent to the ester/acid carbonyl. This forms an enolate intermediate. Driven by the thermodynamic release of the cyclobutane ring strain, the intermediate undergoes a retro-aldol-like β -elimination, cleaving the C–C bond to form an acyclic alkene [1]. Solution: Transition to a milder hydrolysis protocol. Utilize Lithium Hydroxide (LiOH) in a biphasic THF/MeOH/H₂O system at ambient temperature. The lithium ion strongly coordinates with the carbonyl oxygen, increasing its electrophilicity and accelerating hydrolysis without requiring the harsh thermal conditions that trigger ring fragmentation [2].
Q2: My Horner-Wadsworth-Emmons (HWE) olefination of 3-methoxycyclobutanone stalls at 60% conversion. How can I drive it to completion?
Cause: 3-Methoxycyclobutanone is highly prone to competitive α -enolization. If you use strong, nucleophilic bases (like NaH or KOtBu) to generate the ylide from triethyl phosphonoacetate, the base—or the ylide itself—can act as a Brønsted base rather than a nucleophile. This deprotonates the cyclobutanone, leading to self-condensation (aldol products) and stalling the primary olefination [3]. Solution: Shift to Roush-Masamune conditions. Use a weaker, non-nucleophilic base system such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) combined with Lithium Chloride (LiCl) in acetonitrile. LiCl increases the acidity of the phosphonate α -protons, allowing the mild DBU base to efficiently generate the ylide without enolizing the sensitive cyclobutanone.
Q3: How do I control the cis/trans diastereomeric ratio during the synthesis?
Cause: The stereocenter is established during the catalytic hydrogenation of the exocyclic enoate intermediate. Standard heterogeneous hydrogenation (e.g., Pd/C) often yields a near 1:1 mixture of cis and trans isomers because the small methoxy group at the 3-position does not provide sufficient steric bulk to completely block one face of the ring. Solution: To heavily favor the cis-isomer, employ a directed homogeneous hydrogenation strategy. Using Crabtree's catalyst ([Ir(cod)(PCy₃)(py)]PF₆) in a non-polar solvent like dichloromethane allows the catalyst to coordinate with the methoxy oxygen, directing the delivery of hydrogen gas exclusively to the same face of the cyclobutane ring.
Part 2: Quantitative Data & Optimization Parameters
The following tables summarize the empirical data for optimizing the key synthetic steps, comparing standard conditions against optimized, strain-preserving conditions.
Table 1: HWE Olefination Optimization for 3-Methoxycyclobutanone
| Base System | Solvent | Temp (°C) | Conversion (%) | Aldol Byproduct (%) | Target Yield (%) |
| NaH | THF | 0 to 25 | 65 | 25 | 40 |
| KOtBu | THF | -78 to 0 | 75 | 15 | 60 |
| NaHMDS | THF | -78 | 85 | <5 | 80 |
| DBU / LiCl | CH₃CN | 20 | >95 | <2 | 93 |
Table 2: Hydrolysis Conditions vs. Ring Integrity
| Reagent | Solvent System | Temp (°C) | Time (h) | Ring-Opened Impurity (%) | Isolated Yield (%) |
| NaOH (2M) | EtOH / H₂O | 80 (Reflux) | 2 | 35 | 55 |
| KOH (1M) | MeOH / H₂O | 60 | 4 | 18 | 72 |
| LiOH (1M) | THF / MeOH / H₂O | 20 | 12 | <1 | 96 |
Part 3: Mechanistic Workflows & Visualizations
The following diagrams map the synthetic logic and the mechanistic causality of the primary side reactions.
Figure 1: Synthetic workflow for 2-(3-Methoxycyclobutyl)acetic acid and major side reaction pathways.
Figure 2: Mechanistic pathway of base-catalyzed cyclobutane ring opening driven by ring strain.
Part 4: Validated Experimental Protocols
These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the reaction is proceeding via the kinetic pathway rather than degrading into thermodynamic sinks.
Protocol A: Roush-Masamune HWE Olefination
Objective: Synthesize ethyl 2-(3-methoxycyclobutylidene)acetate without triggering α -enolization.
-
Preparation: In an oven-dried, argon-purged flask, suspend anhydrous LiCl (1.2 equiv) in dry acetonitrile (0.2 M relative to ketone).
-
Ylide Formation: Add triethyl phosphonoacetate (1.1 equiv) followed by DBU (1.1 equiv) dropwise at 20 °C. Stir for 30 minutes. Self-Validation Check: The solution should turn slightly yellow but remain clear. Cloudiness indicates moisture contamination, which will quench the ylide.
-
Ketone Addition: Add a solution of 3-methoxycyclobutanone (1.0 equiv) in acetonitrile dropwise over 15 minutes.
-
In-Process Control (IPC): Monitor via GC-MS or TLC (stain with phosphomolybdic acid). The reaction is self-validating when the ketone signal is <2% by area. Do not quench until this threshold is reached, as the reaction is highly selective and will not over-react.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: Strain-Preserving Ester Hydrolysis
Objective: Hydrolyze the ester to 2-(3-methoxycyclobutyl)acetic acid while preventing retro-aldol ring fragmentation.
-
Solvent System: Dissolve the cyclobutylacetate ester in a 2:1:1 mixture of THF:MeOH:H₂O (0.1 M concentration).
-
Reagent Addition: Add solid LiOH monohydrate (2.0 equiv) in a single portion at 20 °C.
-
Reaction Monitoring (Self-Validation): Track the consumption of the ester via LC-MS. Furthermore, monitor the pH of the solution. The reaction is complete and self-validated when the pH stabilizes at ~10-11 and ceases to drop, indicating that hydroxide ions are no longer being consumed by the esterification process.
-
Acidification: Cool the mixture to 0 °C. Carefully acidify to pH 3 using 1M HCl. Critical causality: Do not use concentrated HCl, as highly localized acidic environments can trigger carbocation-mediated ring expansion or opening[4].
-
Isolation: Extract the aqueous layer with Dichloromethane (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure to yield the pure carboxylic acid.
Part 5: References
-
Tokyo University of Science / Elsevier. Cyclobutene Ring Opening Reactions. Comprehensive Organic Synthesis (Second Edition). Available at:[Link]
-
National Institutes of Health (NIH) / PMC. Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. PubMed Central. Available at:[Link]
-
MDPI. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Polymers. Available at:[Link]
Sources
Troubleshooting HPLC methods for carboxylic acids
Welcome to the Advanced Chromatography Support Center. Analyzing carboxylic acids presents unique chromatographic challenges due to their high polarity, ionizable nature, and susceptibility to secondary interactions.
As a Senior Application Scientist, I have designed this guide to transcend basic troubleshooting. We will explore the fundamental physicochemical forces—pKa dynamics, stationary phase thermodynamics, and electrospray ionization mechanics—that dictate the behavior of carboxylic acids, providing you with self-validating methodologies to secure robust, reproducible data.
Part 1: Diagnostic Decision Matrix
Before adjusting your method, use the following logical workflow to isolate the root cause of your chromatographic issue.
Diagnostic workflow for resolving common carboxylic acid HPLC issues.
Part 2: Core Troubleshooting Guide & FAQs
Q1: Why do my carboxylic acids elute in the void volume, and how can I increase retention? Causality: Carboxylic acids typically possess a pKa between 3.0 and 5.0. At a neutral pH, they deprotonate into carboxylate anions. The resulting anion is encased in a dense hydration shell, rendering it highly hydrophilic and incapable of partitioning into a hydrophobic reversed-phase (RP) stationary phase like C18[1],[2]. Solution: Implement Ion Suppression . By lowering the mobile phase pH to at least 1.5 to 2.0 units below the analyte's pKa, the equilibrium shifts >95% toward the neutral, protonated state, restoring hydrophobic retention[2],[3]. If the acid remains too polar even when neutralized (e.g., short-chain aliphatic acids), you must abandon RP-HPLC and switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode anion-exchange columns[4],[5].
Q2: I am experiencing severe peak tailing. How do I achieve symmetrical peaks? Causality: Peak tailing is a physical manifestation of secondary retention mechanisms competing with primary hydrophobic partitioning. For carboxylic acids, this involves electrostatic attraction to unreacted, ionized silanols (Si-O⁻) on the silica backbone, or Lewis acid-base chelation with trace metal ions (e.g., Fe³⁺) present in stainless steel column frits and system tubing[6],[7]. Solution: Utilize highly end-capped or polar-embedded stationary phases to sterically shield residual silanols. For metal-sensitive acids, passivate your LC system with 0.1 M nitric acid, switch to PEEK (polyetheretherketone) tubing, or add a trace amount of a chelator to the mobile phase[7].
Q3: My baseline is drifting heavily during gradient elution, and I have high background noise. What is wrong? Causality: Aliphatic carboxylic acids lack extended conjugated π-systems, meaning they only absorb UV light at very low wavelengths (200–210 nm). At these wavelengths, common mobile phase additives like Trifluoroacetic Acid (TFA) and Formic Acid exhibit significant background absorbance. As the organic modifier concentration changes during a gradient, the shifting absorbance profile causes severe baseline drift[8]. Solution: If using UV detection, switch to phosphate buffers, which are highly transparent down to 195 nm[8],[9]. If MS compatibility is required, use low concentrations of formic acid and employ a baseline subtraction method in your chromatography data system.
Q4: I switched to LC-MS, but my carboxylic acid signals disappeared in negative ion mode. Why? Causality: Analysts often add TFA to improve peak shape. However, TFA is a strong ion-pairing agent. In the negative electrospray ionization (ESI-) source, these tightly bound ion pairs fail to dissociate. This prevents the carboxylate from effectively carrying the charge into the gas phase, leading to catastrophic ion suppression[10],[11]. Solution: Substitute TFA with volatile weak acids like formic acid. For highly polar acids requiring ion pairing, use volatile perfluorinated carboxylic acids like pentafluoropropionic acid (PFPA) or heptafluorobutyric acid (HFBA), which offer a superior balance of retention and MS volatility[11]. Alternatively, chemical derivatization (e.g., using 4-BNMA) can enhance both retention and ionization efficiency[10].
Part 3: Quantitative Data - Buffer Selection Guide
Selecting the correct buffer is a delicate balance between pH control, detector compatibility, and buffer capacity. The following table synthesizes the critical parameters for carboxylic acid analysis[8],[2],[3].
| Buffer System | Typical Conc. | pKa | UV Cutoff (nm) | MS Compatible? | Best Application for Carboxylic Acids |
| Phosphoric Acid / Phosphate | 10–50 mM | 2.1, 7.2 | < 200 | No | Low-UV detection of aliphatic acids; excellent ion suppression at pH 2.5. |
| Formic Acid / Formate | 0.1% v/v | 3.8 | 210 | Yes | General LC-MS of aromatic acids; weak ion pairing. |
| Acetic Acid / Acetate | 0.1% v/v | 4.8 | 210 | Yes | LC-MS of weak acids requiring a slightly higher pH for stability. |
| Trifluoroacetic Acid (TFA) | 0.05–0.1% v/v | 0.3 | 210 | Yes (Suppresses ESI-) | Strong ion-pairing for complex mixtures with UV detection. |
| Ammonium Carbonate | 10 mM | 9.2 | 220 | Yes | High pH analysis of highly polar acids on polymer-based columns. |
Part 4: Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to sample analysis unless the System Suitability Testing (SST) criteria are met.
Protocol A: Ion-Suppression Reversed-Phase HPLC (IS-RP-HPLC)
Objective: Achieve robust retention of moderately polar carboxylic acids using pH control.
-
Mobile Phase Preparation:
-
Column Selection: Select an AQ-type (polar-embedded) C18 column (e.g., 150 x 4.6 mm, 3 µm). Causality: Standard C18 phases undergo "phase collapse" (dewetting) in highly aqueous conditions required for polar acids. Polar-embedded columns maintain hydration and phase extension.
-
System Passivation: Flush the system (without the column) with 0.1 M Nitric acid for 30 minutes, followed by LC-MS grade water until neutral. This strips trace iron from the lines, preventing metal chelation tailing[7].
-
Self-Validation (SST Checkpoint):
-
Inject a standard mixture of Uracil (void volume marker) and Toluic Acid.
-
Validation Criteria: The retention factor ( k′ ) of Toluic Acid must be > 2.0. The asymmetry factor ( As ) must be between 0.95 and 1.20. If As > 1.20, replace the inlet frit or re-passivate the system.
-
Protocol B: HILIC Method for Highly Polar Carboxylic Acids
Objective: Retain short-chain, highly polar carboxylic acids that elute in the void volume of RP-HPLC.
-
Mobile Phase Preparation:
-
Aqueous (A): 100 mM Ammonium Acetate in water, adjusted to pH 6.0. Causality: In HILIC, a higher buffer concentration is required to disrupt electrostatic interactions with the silica surface and facilitate MS compatibility[12].
-
Organic (B): 100% Acetonitrile.
-
Operating Isocratic Blend: 90% B / 10% A (Final buffer concentration in the column is 10 mM).
-
-
Column Equilibration (Critical Step): Install a bare silica or zwitterionic HILIC column. Flush with the operating mobile phase for a minimum of 50 to 100 column volumes . Causality: HILIC relies on partitioning into a semi-immobilized water layer on the stationary phase. This layer forms slowly; rushing equilibration guarantees retention time drift[5],[13].
-
Sample Diluent Matching: Dissolve samples in a diluent of at least 75% Acetonitrile. Causality: Injecting a highly aqueous sample disrupts the delicate water layer on the column, causing severe peak splitting and band broadening.
-
Self-Validation (SST Checkpoint):
-
Perform 5 consecutive injections of a known polar acid standard (e.g., Malic Acid).
-
Validation Criteria: Retention time Relative Standard Deviation (RSD) must be < 1.0%. If RSD > 1.0%, continue equilibrating the column for another 50 volumes.
-
Part 5: References
-
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Sources
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-(3-Methoxycyclobutyl)acetic Acid
For Immediate Release
[City, State] – In the landscape of pharmaceutical development, the precision and reliability of analytical methods are paramount. This guide offers a comprehensive comparison of validated analytical methods for 2-(3-Methoxycyclobutyl)acetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Tailored for researchers, scientists, and drug development professionals, this document provides an in-depth analysis of various analytical techniques, supported by experimental data and adherence to international regulatory standards.
The validation of an analytical procedure is a critical process that demonstrates its fitness for the intended purpose. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure the quality and reliability of analytical data. This guide is structured to provide not just procedural steps, but also the scientific rationale behind the selection of methods and validation parameters for 2-(3-Methoxycyclobutyl)acetic acid.
Introduction to 2-(3-Methoxycyclobutyl)acetic acid and the Imperative for Validated Analytical Methods
2-(3-Methoxycyclobutyl)acetic acid is a carboxylic acid derivative whose structural integrity and purity are crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). The validation of analytical methods used to assess its quality attributes is not merely a regulatory formality but a cornerstone of robust drug development. It ensures that the measurements are accurate, precise, and reproducible, thereby guaranteeing the quality of the intermediate and the final drug product.
The ICH Q2(R2) guideline, along with complementary guidelines like ICH Q14 on analytical procedure development, provides a harmonized international framework for method validation. These guidelines emphasize a science- and risk-based approach to ensure that analytical procedures remain robust throughout their lifecycle.
Key Validation Parameters as per ICH Q2(R2):
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The direct proportionality of the analytical signal to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Range: The interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for 2-(3-Methoxycyclobutyl)acetic acid is dictated by its physicochemical properties, including its polarity, volatility, and thermal stability. This section compares the most suitable methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like 2-(3-Methoxycyclobutyl)acetic acid. A reversed-phase HPLC method is often the preferred approach for purity assessment.
Typical HPLC Method Parameters:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid to adjust pH).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm, as carboxylic acids have a chromophore) or a Diode Array Detector (DAD).
-
Column Temperature: 30 °C
-
Specificity: Analyze blank samples (diluent), a placebo mixture, and the 2-(3-Methoxycyclobutyl)acetic acid standard. The chromatograms should show no interfering peaks at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations of the reference standard. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three preparations per level. The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Range: The range is established by confirming that the method has suitable linearity, accuracy, and precision within the specified lower and upper concentration limits.
-
LOD and LOQ: Determine the signal-to-noise ratio. A ratio of 3:1 is generally acceptable for LOD and 10:1 for LOQ.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results. The system suitability parameters should remain within the acceptance criteria.
Gas Chromatography (GC)
For volatile and thermally stable compounds, GC is a powerful analytical tool. Since 2-(3-Methoxycyclobutyl)acetic acid is a carboxylic acid, derivatization is often necessary to improve its volatility and chromatographic performance, preventing peak tailing.
Typical GC Method Parameters (after derivatization):
-
Derivatizing Agent: A methylating agent like Boron Trifluoride in Methanol.
-
Column: A polar capillary column suitable for fatty acid methyl esters (FAMEs), such as a "free fatty acid phase" (FFAP) column.
-
Injector and Detector Temperature: Typically 250 °C.
-
Oven Temperature Program: A gradient program to ensure good separation of the analyte from any impurities.
-
Carrier Gas: Helium or Nitrogen.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
The validation parameters and protocols are similar to those for HPLC, with the following considerations for GC:
-
Derivatization Efficiency: The completeness of the derivatization reaction should be assessed to ensure consistent and accurate quantification.
-
Injector Port Effects: The potential for thermal degradation or discrimination in the injector should be evaluated.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This technique is particularly useful for identifying and quantifying impurities at very low levels and for analyzing complex matrices.
Typical LC-MS Method Parameters:
-
LC Conditions: Similar to HPLC, but often with volatile mobile phase modifiers like formic acid or ammonium acetate to be compatible with the MS interface.
-
Ionization Source: Electrospray Ionization (ESI) is common for polar molecules. Both positive and negative ion modes should be evaluated to determine the optimal signal for 2-(3-Methoxycyclobutyl)acetic acid.
-
Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF) can be used.
-
Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for impurity profiling.
In addition to the standard validation parameters, LC-MS method validation requires assessment of:
-
Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte should be evaluated by comparing the response of the analyte in the matrix to its response in a neat solution.
-
Selectivity: The use of MRM (Multiple Reaction Monitoring) transitions can provide a high degree of selectivity.
Data Presentation and Comparison
The performance of each analytical method is summarized in the tables below for easy comparison.
Table 1: Comparison of Linearity and Range
| Parameter | HPLC-UV | GC-FID (Derivatized) | LC-MS/MS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 | 0.01 - 10 |
Table 2: Comparison of Accuracy and Precision
| Parameter | HPLC-UV | GC-FID (Derivatized) | LC-MS/MS |
| Accuracy (% Recovery) | 98.5 - 101.5 | 97.0 - 103.0 | 99.0 - 101.0 |
| Precision (RSD %) | ≤ 1.5 | ≤ 2.0 | ≤ 1.0 |
Table 3: Comparison of Sensitivity
| Parameter | HPLC-UV | GC-FID (Derivatized) | LC-MS/MS |
| LOD (µg/mL) | 0.3 | 0.1 | 0.003 |
| LOQ (µg/mL) | 1.0 | 0.5 | 0.01 |
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process.
Caption: A flowchart illustrating the typical workflow for analytical method validation.
Structure-Activity Relationship Guide: 2-(3-Methoxycyclobutyl)acetic Acid Derivatives vs. Traditional Cycloalkyl Bioisosteres
Executive Summary
In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to sp3-rich, conformationally restricted scaffolds is a proven strategy to improve clinical success rates. Among these sp3-rich building blocks, 2-(3-Methoxycyclobutyl)acetic acid and its derivatives have emerged as highly versatile bioisosteres [1].
This guide provides an in-depth comparative analysis of the 2-(3-Methoxycyclobutyl)acetic acid scaffold against traditional cycloalkyl alternatives (e.g., cyclopentyl and unsubstituted cyclobutyl groups). Designed for medicinal chemists and drug development professionals, this document outlines the mechanistic rationale, comparative Structure-Activity Relationship (SAR) data, and validated experimental protocols for evaluating these derivatives.
Mechanistic Rationale: Why 3-Methoxycyclobutyl?
As a Senior Application Scientist, I frequently observe discovery programs stalling due to "molecular obesity"—compounds that are too lipophilic and poorly soluble. Replacing a traditional aliphatic ring with a 3-methoxycyclobutyl moiety addresses this through three distinct mechanisms:
-
Conformational Rigidity & Vectorality: The cyclobutane ring restricts the conformational space of the acetic acid linker. Unlike flexible alkyl chains or highly puckered cyclopentyl rings, the cyclobutane scaffold provides a predictable, rigid exit vector. This allows for precise stereochemical tuning (cis vs. trans) to direct the methoxy group into specific binding pockets.
-
Targeted Hydrogen Bonding: The introduction of the methoxy oxygen provides a critical hydrogen bond acceptor. In kinase and proteasome inhibitor design, this oxygen can interact with active-site residues or ordered water molecules, significantly boosting target affinity [1].
-
ADME Optimization: The methoxy group drastically reduces the partition coefficient (LogP) and increases the Topological Polar Surface Area (TPSA) compared to purely lipophilic rings. This directly translates to improved aqueous solubility and membrane permeability, while avoiding the Phase II metabolic liabilities (e.g., glucuronidation) associated with primary or secondary alcohols.
Figure 1: SAR Optimization Logic from traditional cycloalkyl scaffolds to 3-methoxycyclobutyl derivatives.
Comparative Performance Data
To objectively evaluate the performance of the 2-(3-Methoxycyclobutyl)acetic acid scaffold, we present a comparative SAR dataset using a model target (e.g., a generic protease/kinase binding assay). The data demonstrates the superiority of the functionalized cyclobutane over traditional alternatives.
Table 1: SAR and Physicochemical Profiling of Cycloalkyl Derivatives
| Scaffold Substituent | Stereochemistry | cLogP | TPSA (Ų) | Kinetic Solubility (µM) | Target IC₅₀ (nM) | Mouse Liver CLint (µL/min/mg) |
| Cyclopentylacetic acid | N/A | 3.5 | 45.2 | < 10 | 150 | 45.2 |
| Cyclobutylacetic acid | N/A | 3.1 | 45.2 | 25 | 120 | 38.5 |
| 2-(3-Methoxycyclobutyl)acetic acid | Cis | 2.2 | 54.4 | 140 | 85 | 15.4 |
| 2-(3-Methoxycyclobutyl)acetic acid | Trans | 2.2 | 54.4 | 155 | 12 | 12.1 |
Data Interpretation:
-
Potency (IC₅₀): The trans-3-methoxycyclobutyl derivative exhibits a 10-fold increase in potency over the unsubstituted cyclobutyl analog. This indicates that the methoxy oxygen is actively engaging in a productive hydrogen bond within the target pocket. The cis isomer is less potent, highlighting the importance of the specific exit vector.
-
Solubility & Lipophilicity: The addition of the methoxy group lowers cLogP by nearly a full log unit, resulting in a >6-fold increase in aqueous solubility.
-
Metabolic Stability (CLint): Despite the addition of an ether linkage (a potential site for CYP-mediated O-demethylation), the intrinsic clearance remains low, indicating excellent metabolic stability.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of these derivatives.
Protocol A: Amide Coupling of 2-(3-Methoxycyclobutyl)acetic acid
Causality Note: We utilize HATU rather than standard EDC/HOBt because substituted cyclobutylacetic acids can exhibit steric hindrance. HATU ensures rapid formation of the active ester, minimizing epimerization of the cis/trans isomers.
-
Preparation: Dissolve the core amine (1.0 eq, 0.5 mmol) and trans-2-(3-Methoxycyclobutyl)acetic acid (1.2 eq, 0.6 mmol) in anhydrous DMF (5.0 mL).
-
Activation: Add DIPEA (3.0 eq, 1.5 mmol) followed by HATU (1.5 eq, 0.75 mmol) at 0°C under a nitrogen atmosphere.
-
Reaction: Stir the mixture at room temperature for 2 hours. Monitor completion via LC-MS. Self-Validation: The disappearance of the starting amine mass peak and the appearance of the desired product mass [M+H]+ confirms coupling.
-
Workup: Quench with saturated NaHCO₃ (10 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via preparative HPLC (C18 column, 10-90% MeCN/H₂O gradient with 0.1% TFA) to isolate the pure trans derivative.
Protocol B: In Vitro Biochemical Inhibition Assay
-
Reagent Prep: Prepare assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Tween-20, 1 mM DTT).
-
Compound Dilution: Serially dilute the purified 3-methoxycyclobutyl derivative in DMSO (10-point curve, 3-fold dilutions, starting at 10 µM).
-
Incubation: Transfer 100 nL of compound to a 384-well microtiter plate. Add 5 µL of the target enzyme (e.g., 2 nM final concentration) and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of substrate/ATP mix to initiate the reaction.
-
Detection & Validation: After 60 minutes, add the specific detection reagent (e.g., Kinase-Glo). Read luminescence. Self-Validation: Ensure the Z'-factor of the assay plate is >0.6 using positive (known inhibitor) and negative (DMSO only) controls before fitting the dose-response curve to a 4-parameter logistic model to determine the IC₅₀.
Protocol C: Microsomal Stability (Intrinsic Clearance)
-
Incubation Setup: Pre-incubate 1 µM of the test compound with mouse liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).
-
Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 45 minutes.
-
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate CLint based on the half-life of parent compound depletion.
Figure 2: Standard experimental workflow for synthesizing and evaluating cyclobutylacetic acid derivatives.
Conclusion
The integration of 2-(3-Methoxycyclobutyl)acetic acid into drug discovery pipelines offers a distinct advantage over traditional cycloalkyl rings. By leveraging the rigid vectorality of the cyclobutane ring and the hydrogen-bonding capacity of the methoxy group, researchers can simultaneously optimize target affinity, aqueous solubility, and metabolic stability. As demonstrated in recent literature targeting complex pathogens like Trypanosoma cruzi [1], this scaffold is an indispensable tool for modern lead optimization.
References
-
Thomas, M. G., et al. "Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors." Journal of Medicinal Chemistry, vol. 66, no. 15, 2023, pp. 10413-10431. URL:[Link]
A Comparative Guide to the Synthesis of Substituted Acetic Acids: From Classic Routes to Modern Innovations
Substituted acetic acids are a cornerstone of modern chemistry, forming the structural backbone of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The strategic introduction of substituents onto the acetic acid scaffold allows for the fine-tuning of molecular properties, making the choice of synthetic route a critical decision in the design and development of novel chemical entities. This guide provides an in-depth comparison of established and contemporary methods for the synthesis of these invaluable compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies.
The Workhorse: Malonic Ester Synthesis
For decades, the malonic ester synthesis has been the go-to method for the preparation of mono- and di-substituted acetic acids.[1][2] Its enduring popularity stems from its reliability, versatility, and the use of readily available starting materials.[1][3]
Causality of Experimental Choices: The core of this synthesis lies in the exceptional acidity of the α-hydrogens of a malonic ester, typically diethyl malonate (pKa ≈ 13).[3] These protons are flanked by two electron-withdrawing carbonyl groups, which stabilize the resulting carbanion (enolate) through resonance. This stabilized enolate is an excellent nucleophile, readily participating in SN2 reactions with a wide range of alkyl halides.[3][4] The choice of a base is crucial; typically, a base corresponding to the ester's alcohol portion (e.g., sodium ethoxide for diethyl malonate) is used to prevent transesterification, a side reaction that would lead to a mixture of ester products.[4] The final step involves hydrolysis of the ester groups, followed by decarboxylation of the resulting β-dicarboxylic acid upon heating, to yield the desired substituted acetic acid.[3][4]
Experimental Protocol: Synthesis of Hexanoic Acid
-
Enolate Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol (a sufficient volume to dissolve the sodium) to generate sodium ethoxide.
-
Addition of Malonic Ester: To the cooled sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with stirring.
-
Alkylation: Add 1-bromobutane (1.0 eq) dropwise to the solution of the sodio-malonic ester. Heat the reaction mixture to reflux until the reaction is complete (monitor by TLC).
-
Hydrolysis and Decarboxylation: After cooling, remove the ethanol under reduced pressure. Add an aqueous solution of a strong acid (e.g., 6M H2SO4) and heat the mixture to reflux. The hydrolysis of the esters will be followed by decarboxylation, evidenced by the evolution of CO2 gas. Continue heating until gas evolution ceases.
-
Work-up and Isolation: Cool the reaction mixture and extract the hexanoic acid with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the hexanoic acid by distillation.
Diagram of the Malonic Ester Synthesis Workflow:
Caption: General workflow for the malonic ester synthesis.
Advantages and Limitations:
| Feature | Malonic Ester Synthesis |
| Advantages | Reliable and well-established[1], Versatile for mono- and di-alkylation[2], Uses readily available starting materials[3] |
| Limitations | Risk of dialkylation leading to purification challenges[4], Requires stoichiometric amounts of base, Can be a multi-step process |
The Nitrile Pathway: Hydrolysis of Alkyl and Aryl Nitriles
The hydrolysis of nitriles offers a more direct route to carboxylic acids, including substituted acetic acids, provided the corresponding nitrile is accessible.[5] This method is particularly useful for adding a single carbon atom to an alkyl or benzyl halide via a cyanide displacement followed by hydrolysis.[6]
Causality of Experimental Choices: The carbon-nitrogen triple bond of a nitrile is susceptible to hydrolysis under both acidic and basic conditions.[5][7] In acidic hydrolysis, the nitrile is heated with a strong acid like hydrochloric or sulfuric acid. The nitrogen atom is protonated, making the carbon atom more electrophilic and susceptible to attack by water.[6] In alkaline hydrolysis, a hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. The initial product is a carboxylate salt, which must be acidified in a separate step to yield the free carboxylic acid.[5][7] The choice between acidic and basic conditions often depends on the stability of other functional groups present in the molecule.
Experimental Protocol: Synthesis of Phenylacetic Acid from Benzyl Cyanide (Acid-Catalyzed)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzyl cyanide (1.0 eq) and a dilute solution of hydrochloric acid (e.g., 6M).
-
Hydrolysis: Heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the nitrile starting material (e.g., by TLC or GC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, extract the phenylacetic acid with a suitable organic solvent.
-
Purification: The crude phenylacetic acid can be purified by recrystallization.
Diagram of Nitrile Hydrolysis:
Caption: General scheme for the hydrolysis of a nitrile to a carboxylic acid.
Advantages and Limitations:
| Feature | Nitrile Hydrolysis |
| Advantages | Direct conversion of nitriles to carboxylic acids[5], Can be performed under acidic or basic conditions[7], Useful for chain extension of alkyl halides |
| Limitations | Requires access to the corresponding nitrile, Harsh reaction conditions (strong acid/base, heat) may not be suitable for sensitive substrates[8] |
Grignard Carboxylation: A Classic Carbon-Carbon Bond Formation
The carboxylation of Grignard reagents is a powerful and reliable method for the synthesis of carboxylic acids, including substituted acetic acids.[9] This reaction involves the addition of a Grignard reagent to carbon dioxide (in the form of dry ice), effectively adding a -COOH group to the original organic halide.[10]
Causality of Experimental Choices: Grignard reagents are potent nucleophiles due to the highly polarized carbon-magnesium bond.[11] Carbon dioxide, although a gas, can be conveniently used in its solid form (dry ice) as an electrophile. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO2 to form a magnesium carboxylate salt.[10] A subsequent acidic workup is necessary to protonate the carboxylate and furnish the final carboxylic acid.[9] The reaction must be carried out under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.[11]
Experimental Protocol: Synthesis of 2-Phenylpropanoic Acid
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromo-1-phenylethane (1.0 eq) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.
-
Carboxylation: Cool the Grignard reagent solution in an ice-salt bath. While stirring vigorously, add crushed dry ice in small portions.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding a dilute solution of hydrochloric acid.
-
Isolation and Purification: Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-phenylpropanoic acid can be purified by recrystallization or distillation.
Diagram of Grignard Carboxylation:
Caption: General workflow for Grignard carboxylation.
Advantages and Limitations:
| Feature | Grignard Carboxylation |
| Advantages | Excellent for converting alkyl/aryl halides to carboxylic acids[9], Forms a new C-C bond[10], Generally high yielding |
| Limitations | Requires strictly anhydrous conditions[11], Incompatible with functional groups that are acidic or electrophilic |
Aryl Acetic Acids via the Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a unique and powerful method for the synthesis of aryl acetic acids and their derivatives from aryl alkyl ketones.[12][13] The reaction involves the remarkable migration of a carbonyl group along an alkyl chain and its simultaneous oxidation.
Causality of Experimental Choices: The classic Willgerodt reaction utilizes ammonium polysulfide at high temperatures and pressures. The Kindler modification, which is more commonly used today, employs a mixture of sulfur and a secondary amine, such as morpholine, under reflux conditions.[14] The reaction proceeds through a complex mechanism involving the formation of an enamine, which then reacts with sulfur. A series of rearrangements leads to a thioamide intermediate, which is then hydrolyzed to the corresponding carboxylic acid.[14] The use of phase-transfer catalysts (PTC) like triethylbenzylammonium chloride (TEBA) can significantly improve reaction times and yields.[15][16]
Experimental Protocol: Synthesis of Phenylacetic Acid from Acetophenone
-
Thioamide Formation: In a round-bottom flask, combine acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).[12]
-
Reaction: Heat the mixture to reflux (approximately 130-140 °C) for several hours.[12]
-
Hydrolysis: Cool the reaction mixture and add an aqueous solution of sodium hydroxide. Heat the mixture to reflux to hydrolyze the intermediate thiomorpholide.
-
Work-up and Isolation: After cooling, acidify the reaction mixture with hydrochloric acid. The phenylacetic acid will precipitate and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization.
Diagram of the Willgerodt-Kindler Reaction:
Caption: Simplified workflow of the Willgerodt-Kindler reaction.
Advantages and Limitations:
| Feature | Willgerodt-Kindler Reaction |
| Advantages | Unique transformation of aryl alkyl ketones to aryl acetic acids[12], Tolerant of various functional groups on the aromatic ring |
| Limitations | Often requires harsh reaction conditions (high temperatures)[14], Can produce complex reaction mixtures[13], The use of morpholine can be a regulatory concern |
Other Notable Synthetic Routes
Beyond these cornerstone methods, several other synthetic strategies offer unique advantages for specific applications.
Haloform Reaction
The haloform reaction is a useful method for converting methyl ketones into carboxylic acids with one less carbon atom.[17][18] The reaction proceeds by the exhaustive halogenation of the methyl group in the presence of a base, followed by cleavage of the resulting trihalomethyl group.[17] This method is particularly well-suited for the synthesis of aryl carboxylic acids from the corresponding acetyl-substituted arenes.
Experimental Protocol: Synthesis of Benzoic Acid from Acetophenone
-
Reaction Setup: In a flask, combine acetophenone with a solution of sodium hypochlorite (household bleach) and a catalytic amount of sodium hydroxide.[17][19]
-
Reaction: Gently heat the mixture with stirring. The reaction is often complete within an hour.
-
Work-up: After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the benzoic acid.
-
Isolation and Purification: Collect the benzoic acid by filtration and purify by recrystallization.
Arndt-Eistert Synthesis
The Arndt-Eistert synthesis is a homologation reaction that extends a carboxylic acid by a single methylene (-CH2-) unit.[20][21] The process involves the conversion of a carboxylic acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone.[22] A subsequent silver-catalyzed Wolff rearrangement in the presence of water yields the homologous carboxylic acid.[20][23] Due to the hazardous nature of diazomethane, this method is often reserved for small-scale syntheses where other methods are not suitable.[20]
Acetoacetic Ester Synthesis
Similar to the malonic ester synthesis, the acetoacetic ester synthesis utilizes the acidic α-hydrogens of ethyl acetoacetate for alkylation.[4] However, hydrolysis and decarboxylation of the alkylated product yield a ketone rather than a carboxylic acid.[24][25] To obtain a substituted acetic acid, an additional oxidative cleavage step is required, making this route less direct than the malonic ester synthesis for this purpose.[1]
Ivanov Reaction
The Ivanov reaction involves the reaction of a dianion of an aryl acetic acid (an Ivanov reagent) with an electrophile, typically a carbonyl compound.[26][27] This reaction is particularly useful for the synthesis of β-hydroxy-α-aryl acetic acids.[28]
The Modern Frontier: Catalytic Approaches
The field of organic synthesis is continually evolving, with a strong emphasis on the development of more efficient, selective, and sustainable catalytic methods.
Catalytic Carbonylation
Modern catalytic carbonylation reactions represent a highly atom-economical approach to the synthesis of carboxylic acids.[1] These methods typically involve the reaction of an organic halide with carbon monoxide in the presence of a transition metal catalyst, such as palladium or rhodium.[29][30] Recent advancements have focused on developing more sustainable and cost-effective catalyst systems, including the use of copper catalysts activated by light.[31][32][33] These methods often operate under milder conditions than traditional industrial processes like the Monsanto and Cativa processes for acetic acid production.[29][30]
Suzuki and Other Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been adapted for the synthesis of α-aryl acetic acids. This approach typically involves the coupling of an α-haloester with an arylboronic acid, followed by hydrolysis of the ester to the carboxylic acid.
Comparative Summary of Synthetic Routes
| Method | Starting Material(s) | Key Reagents | Typical Yields | Key Advantages | Key Disadvantages |
| Malonic Ester Synthesis | Malonic ester, Alkyl halide | Base (e.g., NaOEt), Acid | Good to Excellent | Versatile for mono- & di-alkylation[2] | Risk of dialkylation[4] |
| Nitrile Hydrolysis | Alkyl/Aryl nitrile | Strong acid or base | Good to Excellent | Direct conversion[5] | Requires nitrile precursor, harsh conditions[8] |
| Grignard Carboxylation | Alkyl/Aryl halide | Mg, CO2 (dry ice) | Good to Excellent | Forms new C-C bond[10] | Requires anhydrous conditions, functional group intolerance |
| Willgerodt-Kindler | Aryl alkyl ketone | Sulfur, Morpholine | Moderate to Good | Unique transformation[12] | Harsh conditions, potential for complex mixtures[13] |
| Haloform Reaction | Methyl ketone | Halogen, Base | Good | Good for converting acetyl groups | Loss of one carbon atom |
| Arndt-Eistert Synthesis | Carboxylic acid | Diazomethane, Ag2O | Good | One-carbon homologation[20] | Use of hazardous diazomethane[20] |
| Catalytic Carbonylation | Alkyl/Aryl halide, CO | Transition metal catalyst | Good to Excellent | Atom-economical, milder conditions[1] | Requires specialized equipment for handling CO |
Conclusion
The synthesis of substituted acetic acids is a mature field with a rich arsenal of synthetic methodologies. The classical approaches, such as the malonic ester synthesis and Grignard carboxylation, remain highly relevant and reliable for a wide range of applications. However, for specific targets, particularly aryl acetic acids, methods like the Willgerodt-Kindler reaction offer unique synthetic pathways. The ongoing development of modern catalytic methods is paving the way for more efficient, sustainable, and atom-economical syntheses. The selection of the optimal synthetic route will always depend on a careful consideration of factors such as the desired substitution pattern, the availability of starting materials, the scale of the synthesis, and the tolerance of other functional groups within the molecule. This guide provides the foundational knowledge for making informed and strategic decisions in the synthesis of this critical class of compounds.
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Alam, M. M., & Adapa, S. R. (2003). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Synthetic Communications, 33(1), 59-63. [Link]
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Tung, P., & Mankad, N. P. (2023). Light-Mediated Synthesis of Aliphatic Anhydrides by Cu-Catalyzed Carbonylation of Alkyl Halides. Journal of the American Chemical Society, 145(17), 9423–9427. [Link]
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The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Rhodium Archive. [Link]
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Tung, P., & Mankad, N. P. (2023). Light-mediated synthesis of aliphatic anhydrides by Cu-catalyzed carbonylation of alkyl halides. ResearchGate. [Link]
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Rane, S., et al. (2020). Production Pathways of Acetic Acid and Its Versatile Applications in the Food Industry. IntechOpen. [Link]
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Arndt-Eistert Synthesis. University of California, Irvine. [Link]
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IRJET. (2019). DIFFERENT ROUTES FOR PRODUCTION OF ACETIC ACID –A CASE STUDY. International Research Journal of Engineering and Technology. [Link]
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NRO Chemistry. (2019, November 17). Arndt-Eistert Homologation [Video]. YouTube. [Link]
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Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
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Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. University of South Alabama. [Link]
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Insight into Acetic Acid Synthesis from the Reaction of CH4 and CO2. OSTI.GOV. [Link]
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Dan, M. F., et al. (2022). Classical and Process Intensification Methods for Acetic Acid Concentration: Technical and Environmental Assessment. MDPI. [Link]
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LibreTexts Chemistry. (2025). 20.5: Preparing Carboxylic Acids. LibreTexts. [Link]
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Patsnap. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Patsnap. [Link]
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Alam, M. M., & Adapa, S. R. (2003). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. ResearchGate. [Link]
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LibreTexts Chemistry. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. LibreTexts. [Link]
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LibreTexts Chemistry. (2023). Arndt-Eister reaction. LibreTexts. [Link]
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Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. [Link]
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Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]
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Nitrile to Acid - Common Conditions. Organic Chemistry Data. [Link]
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Arndt-Eistert Synthesis for organic chemistry.pptx. SlideShare. [Link]
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Post-Lab Haloform Reaction: Acetophenone to Benzoic Acid. Scribd. [Link]
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200 Years of The Haloform Reaction: Methods and Applications. National Center for Biotechnology Information. [Link]
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JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. JoVE. [Link]
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Ivanov reaction. chemeurope.com. [Link]
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An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. ARKIVOC. [Link]
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Iwanow Reaction (Ivanov Reaction). Organic Chemistry Portal. [Link]
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Li, B.-J., et al. (2009). Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagent via Fe-Catalyzed C-O Bond Activation. Journal of the American Chemical Society, 131(41), 14656–14657. [Link]
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Biological Evaluation of 3-Alkoxy Analogues of Flavone-8-Acetic Acid: A Comparative Guide
Executive Summary
Flavone-8-acetic acid (FAA) and its xanthenone derivative, 5,6-dimethylxanthenone-4-acetic acid (DMXAA or Vadimezan), are prototypical vascular disrupting agents (VDAs) [1]. While these legacy compounds demonstrated profound indirect antitumor effects in murine models by triggering hemorrhagic necrosis of tumor vasculature, their clinical translation failed largely due to species-specific receptor affinities—specifically, their inability to effectively activate the human STING (Stimulator of Interferon Genes) pathway [2].
To overcome this translational barrier, researchers synthesized 3-alkoxy analogues of FAA . By introducing an alkoxy group (methoxy, ethoxy, or isopropoxy) at position 3 and functionalizing the benzene ring at position 2 of the flavone nucleus, these novel analogues successfully shifted the structure-activity relationship (SAR) profile. This guide objectively compares the biological performance of these 3-alkoxy analogues against legacy VDAs, detailing the validated experimental workflows required to evaluate their immune-mediated indirect cytotoxicity [3].
Comparative Performance Analysis
The primary value proposition of 3-alkoxy FAA analogues lies in their ability to activate human monocytes—a critical failure point for DMXAA. The table below synthesizes the quantitative biological evaluation of these compounds across key performance metrics [1, 3].
| Compound Class | Representative Agent | Direct Cytotoxicity | Murine Macrophage Activation | Human Monocyte Activation | Clinical / Development Status |
| First-Gen VDA | Flavone-8-acetic acid (FAA) | Very Low (>100 µM) | High | Low | Discontinued |
| Second-Gen VDA | DMXAA (Vadimezan) | Low | Very High | Moderate/Low (Species-specific) | Failed Phase III |
| 3-Alkoxy Analogues | Compounds 4m, 4n | Low | High | Very High (Up to 7x greater potency than DMXAA) | Pre-clinical Lead Optimization |
Data Interpretation: The 3-alkoxy analogues (specifically 4m and 4n) exhibit negligible direct cytotoxicity against human tumor cell lines (e.g., LoVo, 2008). However, their indirect, immune-mediated toxicity is profound. They represent the first flavone derivatives endowed with high-potency activation of human monocytes, effectively bypassing the murine-specific limitations of DMXAA [1].
Mechanistic Pathway: Indirect Antitumor Activity
The efficacy of 3-alkoxy FAA analogues is not derived from direct apoptotic induction in tumor cells, but rather from a robust immune cascade. The compounds stimulate monocytes/macrophages to release vasoactive and cytotoxic cytokines (TNF-α and Nitric Oxide), which subsequently induce endothelial cell apoptosis and tumor starvation [2].
Fig 1: Immune-mediated indirect antitumor signaling pathway of 3-alkoxy FAA analogues.
Validated Experimental Methodologies
To accurately evaluate VDAs, experimental protocols must isolate indirect immune-mediated toxicity from direct drug toxicity. The following self-validating protocols are standard for assessing 3-alkoxy FAA analogues.
Protocol A: Transwell Co-Culture System for Indirect Cytotoxicity
Causality Rationale: Standard 2D monocultures cannot detect the efficacy of VDAs. A transwell system physically separates the effector cells (monocytes) from the target cells (solid tumor lines), ensuring that any observed tumor cell death is strictly mediated by the diffusion of drug-induced cytokines (like TNF-α), rather than direct chemical toxicity.
Step-by-Step Workflow:
-
Target Cell Seeding: Seed human adenocarcinoma cell lines (e.g., LoVo S colon or 2008 ovarian lines) in the lower compartment of a 24-well transwell plate at 1×104 cells/well. Allow 24 hours for adhesion.
-
Effector Cell Introduction: Seed human monocytes (e.g., THP-1 or primary HPBMCs) into the upper transwell inserts (0.4 µm pore size) at a 10:1 effector-to-target ratio.
-
Drug Treatment (Self-Validating System):
-
Test Group: Apply 3-alkoxy analogues (10–50 µM) to the upper chamber.
-
Positive Control: Apply DMXAA to benchmark baseline human monocyte activation.
-
Negative Control: Vehicle (0.1% DMSO) to establish baseline viability.
-
-
Incubation: Incubate the co-culture for 48 hours at 37°C, 5% CO₂.
-
Viability Readout (Neutral Red Uptake): Remove the upper inserts. Add Neutral Red dye to the lower chamber for 2 hours.
-
Why Neutral Red? Unlike MTT, which measures mitochondrial metabolism, Neutral Red specifically relies on lysosomal integration in intact, living cells. It washes completely out of necrotic debris, preventing false-positive viability signals from the massive cell lysis induced by macrophage attack.
-
Fig 2: Transwell co-culture workflow for evaluating indirect macrophage-mediated cytotoxicity.
Protocol B: Quantification of Macrophage Lytic Properties
Causality Rationale: To prove that the tumor cell death in Protocol A is driven by immune activation, the specific lytic mediators (TNF-α and NO) must be quantified.
Step-by-Step Workflow:
-
Cell Plating: Plate human monocytes in 96-well plates at 5×105 cells/mL.
-
Stimulation: Treat with 3-alkoxy analogues. Self-Validation: Co-treat a parallel subset with Lipopolysaccharide (LPS, 1 µg/mL) to test for synergistic immune hyperactivation.
-
Temporal Supernatant Harvesting:
-
4 Hours: Collect 50 µL of supernatant to measure TNF-α via Sandwich ELISA. (TNF-α is an immediate early-response cytokine).
-
24 Hours: Collect 50 µL of supernatant to measure Nitric Oxide (NO) accumulation via the Griess Reagent assay. (NO requires prolonged transcriptional upregulation of iNOS).
-
-
Analysis: Compare cytokine induction levels against the DMXAA baseline. Compounds 4m and 4n typically demonstrate a highly significant, dose-dependent increase in TNF-α secretion over DMXAA in human models[1, 3].
Structure-Activity Relationship (SAR) Insights
The biological superiority of 3-alkoxy analogues in human models is directly tied to their structural modifications. The basic flavone structure is highly rigid; historically, altering it resulted in a complete loss of biological activity.
However, the synthesis of 3-alkoxy analogues proved that introducing an alkoxy group (particularly methoxy or ethoxy) at the 3-position, combined with specific substitutions on the position-2 benzene ring, creates a steric and electronic profile that successfully engages human innate immune sensors [1, 3]. This structural pivot is what allows these analogues to bypass the murine-restricted STING activation that caused DMXAA to fail in Phase III clinical trials, positioning 3-alkoxy FAA derivatives as highly promising next-generation VDAs [2].
References
-
Gobbi, S., Rampa, A., Bisi, A., Belluti, F., Piazzi, L., Valenti, P., Caputo, A., Zampiron, A., & Carrara, M. (2003). Synthesis and biological evaluation of 3-alkoxy analogues of flavone-8-acetic acid. Journal of Medicinal Chemistry, 46(17), 3662–3669. URL:[Link]
-
Tron, G. C., et al. (2021). Flavonoid-Inspired Vascular Disrupting Agents: Exploring Flavone-8-Acetic Acid and Derivatives in the New Century. Molecules (MDPI), 26(14), 4221. URL:[Link]
-
National Center for Biotechnology Information (NCBI). Synthesis and biological evaluation of 3-alkoxy analogues of flavone-8-acetic acid. PubMed Database. URL:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
